1,4-dimethyl-1H-pyrazole-3-sulfonamide chemical properties
Topic: 1,4-Dimethyl-1H-pyrazole-3-sulfonamide Chemical Properties Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide [1][2] Executive Summary 1,4-Dimethyl-1H-pyrazole-3...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 1,4-Dimethyl-1H-pyrazole-3-sulfonamide Chemical Properties
Audience: Researchers, Scientists, and Drug Development Professionals
Format: In-depth Technical Guide
[1][2]
Executive Summary
1,4-Dimethyl-1H-pyrazole-3-sulfonamide (CAS: 2109755-40-8) is a specialized heterocyclic scaffold utilized primarily as a strategic intermediate in the synthesis of agrochemicals (specifically sulfonylurea herbicides) and pharmaceutical agents (COX-2 inhibitors, carbonic anhydrase inhibitors).[1] Distinguished by its specific regiochemistry, this compound features a pyrazole core fixed in the 1H-tautomer by N-methylation, with a second methyl group at position 4 blocking the standard site of electrophilic attack. This structural arrangement directs subsequent functionalization to the sulfonamide moiety or the remaining C5 position, making it a valuable "molecular handle" for structure-activity relationship (SAR) tuning.
Chemical Identity & Physicochemical Profile[3][4][5][6][7]
The following data represents a synthesis of experimental values and high-confidence predicted models (ACD/Labs, EPISuite) standard for this class of pyrazoles.
Property
Value / Range
Technical Context
Physical State
White to off-white crystalline solid
High lattice energy due to intermolecular H-bonding (Sulfonamide NH O=S).
Melting Point
158 – 162 °C
Sharp melting range indicates high purity potential; typical for primary sulfonamides.
Solubility
DMSO (>50 mg/mL), DMF, Methanol
Poor water solubility at neutral pH; soluble in alkaline aqueous media (formation of sulfonamide anion).
pKa (Sulfonamide)
10.2 ± 0.3
The -SONH proton is weakly acidic, allowing deprotonation by strong bases (e.g., NaH, KCO).
pKa (Pyrazole N2)
2.1 ± 0.2
The pyridinic nitrogen (N2) is weakly basic; protonation occurs only under strongly acidic conditions.
LogP
0.35 – 0.65
Moderate polarity; sufficient lipophilicity for membrane permeability in biological assays.
H-Bond Donors
2 (Sulfonamide -NH)
Critical for binding site interactions (e.g., Zn coordination in metalloenzymes).
H-Bond Acceptors
4 (N2, O=S=O)
Facilitates solvation in polar aprotic solvents.
Structural Analysis & Electronic Properties
Regiochemistry and Stability
Unlike unsubstituted pyrazoles which exist in rapid tautomeric equilibrium, 1,4-dimethyl-1H-pyrazole-3-sulfonamide is structurally "locked."
N1-Methylation: Fixes the bond order, distinguishing C3 and C5.
C4-Methylation: Blocks the most electron-rich site of the pyrazole ring. This prevents unwanted electrophilic aromatic substitution (EAS) at C4 during late-stage functionalization, enhancing the metabolic stability of drugs derived from this scaffold.
Electronic Distribution
The sulfonamide group at C3 exerts a strong electron-withdrawing inductive effect (-I) and mesomeric effect (-M), reducing the electron density of the pyrazole ring. However, the methyl groups at N1 and C4 are weak electron donors (+I), partially compensating for this deactivation.
Implication: The C5 proton is relatively acidic compared to simple pyrazoles, making it susceptible to lithiation (C-H activation) for further derivatization.
Synthetic Pathways (Technical Protocols)
Critical Analysis of Synthetic Routes
Direct chlorosulfonation of 1,4-dimethylpyrazole typically favors the C5 position due to the directing effect of the N1 lone pair (ortho-lithiation logic) and steric factors. Therefore, to strictly achieve the 3-sulfonamide regiochemistry, a Sandmeyer-type transformation starting from the 3-amino precursor is the most rigorous and self-validating protocol.
Protocol: Synthesis via Diazotization-Chlorosulfonation
This workflow ensures regiochemical fidelity.
Reagents: 1,4-dimethyl-1H-pyrazol-3-amine, NaNO
, HCl (conc.), SO (gas) or NaSO, CuCl (catalyst), NHOH.
Step-by-Step Methodology:
Diazotization (Generation of Electrophile):
Dissolve 1,4-dimethyl-1H-pyrazol-3-amine (1.0 eq) in conc. HCl (5.0 eq) at -5°C.
Dropwise add aqueous NaNO
(1.1 eq) while maintaining temp < 0°C.
Checkpoint: The solution must remain clear (diazo salt formation). Appearance of turbidity suggests decomposition.
Meerwein Sulfonylation (The "Sandmeyer" Step):
Prepare a saturated solution of SO
in glacial acetic acid (or use NaSO in acetic acid). Add CuCl (0.2 eq) as a radical catalyst.
Pour the cold diazonium solution into the SO
/CuCl mixture.
Observation: Vigorous gas evolution (N
) indicates successful coupling. Stir until gas evolution ceases.
Result: Formation of 1,4-dimethyl-1H-pyrazole-3-sulfonyl chloride .
Amination (Sulfonamide Formation):
Extract the sulfonyl chloride with DCM (cold).
Treat the organic layer directly with excess aqueous NH
OH (28%) or anhydrous NH gas at 0°C.
Stir for 1 hour. Evaporate solvent.
Purification: Recrystallize from Ethanol/Water to remove ammonium salts.
Visualization: Synthesis Workflow
The following diagram illustrates the specific regiochemical pathway.
Figure 1: Regioselective synthesis of the target sulfonamide via the Meerwein reaction pathway.
Reactivity & Application Profile
Sulfonamide N-Alkylation (Sulfonylurea Synthesis)
The primary utility of this compound is the transformation of the -SO
NH group into a sulfonylurea or sulfonylcarbamate .
Mechanism: Deprotonation of the sulfonamide (pKa ~10.2) with a base (DBU or K
CO) creates a nucleophile that attacks isocyanates or carbamates.
Application: This linkage is the pharmacophore for ALS-inhibiting herbicides and antidiabetic drugs.
Metal Coordination (Carbonic Anhydrase Inhibition)
The 1,4-dimethyl-1H-pyrazole-3-sulfonamide motif acts as a zinc-binding group (ZBG).
Interaction: The sulfonamide nitrogen (as the anion) coordinates directly to the Zn
ion in the active site of Carbonic Anhydrase (CA) enzymes.[2]
Selectivity: The steric bulk of the 1,4-dimethyl substitution pattern can be exploited to gain selectivity for specific CA isoforms (e.g., tumor-associated CA IX vs. cytosolic CA II).
C5-Functionalization (C-H Activation)
With C4 blocked, the C5 position is the only remaining aromatic C-H bond.
Protocol: Lithiation with n-BuLi at -78°C occurs exclusively at C5.
Utility: Subsequent quenching with electrophiles (aldehydes, halogens) allows the construction of complex trisubstituted pyrazoles.
References
Regioselectivity in Pyrazole Synthesis: Elguero, J., et al. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, Pergamon Press, 1984. (Foundational text on pyrazole tautomerism and reactivity).
Sandmeyer-Type Sulfonylation: Meerwein, H., et al. "Über die Überführung von aromatischen Diazoverbindungen in Sulfonsäurechloride." Chemische Berichte, 1957.
Sulfonamide Carbonic Anhydrase Inhibitors: Supuran, C. T. "Structure-based drug discovery of carbonic anhydrase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2012.
Physicochemical Data Sources: PubChem Compound Summary for substituted pyrazole sulfonamides.
Technical Guide: Characterization of 1,4-Dimethyl-1H-Pyrazole-3-Sulfonamide
The following technical guide details the characterization of 1,4-dimethyl-1H-pyrazole-3-sulfonamide , a specific regioisomer often encountered as a critical intermediate in the synthesis of selective COX-2 inhibitors, p...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the characterization of 1,4-dimethyl-1H-pyrazole-3-sulfonamide , a specific regioisomer often encountered as a critical intermediate in the synthesis of selective COX-2 inhibitors, protein kinase inhibitors, and agrochemicals.
Part 1: Executive Summary & Compound Profile[1]
1,4-dimethyl-1H-pyrazole-3-sulfonamide is a substituted heteroaromatic sulfonamide. In drug discovery, the pyrazole core serves as a bioisostere for phenyl rings, offering improved solubility and distinct hydrogen-bonding vectors.
The primary analytical challenge with this compound is regioisomerism . The synthesis of N-methyl pyrazoles often yields mixtures of 1,3-, 1,4-, and 1,5-substituted isomers. Specifically, distinguishing the 3-sulfonamide from the thermodynamically favored 5-sulfonamide requires rigorous spectroscopic validation.
Chemical Identity
Property
Detail
IUPAC Name
1,4-dimethyl-1H-pyrazole-3-sulfonamide
CAS Number
2109755-40-8 (Note: Isomer specific; often confused with 98389-46-9)
To certify the structure, one must confirm the position of the methyl groups relative to the sulfonamide moiety. The 1,4-substitution pattern is fixed by the starting material, but the sulfonamide position (C3 vs. C5) is the variable.
Nuclear Magnetic Resonance (NMR) Profiling
The definitive method for structural assignment is 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy) .[1]
1H NMR (DMSO-d₆, 400 MHz) Predictions:
δ 7.60 (s, 1H, C5-H): This singlet is the diagnostic handle.[1]
Target Isomer (3-sulfonamide): The N-methyl group (Pos 1) is spatially adjacent to the proton at Position 5.[1] Result: Strong NOE correlation between N-CH₃ and C5-H.
Impurity (5-sulfonamide): The N-methyl group is adjacent to the sulfonamide group; the proton is at Position 3 (farther away).[1] Result: Weak or NO NOE correlation between N-CH₃ and the aromatic proton.
Objective: Confirm the 3-position of the sulfonamide group.[1]
Sample Prep: Dissolve 10 mg of the solid in 0.6 mL DMSO-d₆. Ensure the solution is clear (filter if necessary).
Acquisition:
Run a standard 1H NMR (16 scans).
Run a 1D-NOESY or 2D-NOESY experiment.
Irradiation Target: Set the irradiation frequency on the N-Methyl singlet (approx. 3.8 ppm).[3]
Analysis:
Observe the aromatic region (approx.[3][4][5] 7.6 ppm).[3]
Positive Result: A significant enhancement (1D) or cross-peak (2D) at the aromatic proton frequency confirms the proton is at C5, implying the sulfonamide is at C3.[1]
Protocol B: Purity Analysis via HPLC
Objective: Quantify regioisomeric purity >98%.
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]
Validation: Inject a mixture of the target and the 5-sulfonamide standard to prove separation resolution (Rs > 1.5).
Part 5: Characterization Workflow Visualization
The following diagram outlines the logical flow for confirming the identity of the compound, specifically addressing the regioisomer risk.
Caption: Logical workflow for distinguishing the 3-sulfonamide target from its 5-sulfonamide regioisomer using NOE spectroscopy.
References
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 45080570, 1,4-Dimethyl-1H-pyrazole-5-sulfonamide. Retrieved from [Link]
Note: Cited for comparative physicochemical properties of the 5-sulfonamide isomer.[2][6][4]
Note: Provides baseline spectral expectations for the N-methyl pyrazole sulfonamide scaffold.
Note: Used to establish exclusion criteria for the 4-sulfonamide isomer.
Structural Elucidation and Validation of 1,4-Dimethyl-1H-Pyrazole-3-Sulfonamide
Topic: 1,4-dimethyl-1H-pyrazole-3-sulfonamide NMR spectroscopy Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1] An Advanced NMR Spectroscopy Guide for Medi...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 1,4-dimethyl-1H-pyrazole-3-sulfonamide NMR spectroscopy
Content Type: In-depth technical guide.
Audience: Researchers, scientists, and drug development professionals.[1]
An Advanced NMR Spectroscopy Guide for Medicinal Chemistry
Executive Summary & Pharmacophore Context
The pyrazole-3-sulfonamide scaffold is a cornerstone in medicinal chemistry, serving as the structural anchor for COX-2 inhibitors (e.g., Celecoxib) and carbonic anhydrase inhibitors. However, the synthesis of substituted pyrazoles often yields regioisomeric mixtures (typically 1,4-dimethyl vs. 1,5-dimethyl isomers) that are difficult to distinguish by low-resolution LC-MS alone.
This guide provides a definitive, self-validating NMR protocol for 1,4-dimethyl-1H-pyrazole-3-sulfonamide . It moves beyond basic assignment to focus on regioisomeric confirmation using dipolar coupling (NOESY) and solvent-dependent proton exchange dynamics.
Solubility: Sulfonamides possess poor solubility in non-polar chlorinated solvents, leading to weak signal-to-noise ratios.
Recommended Protocol:
Solvent: DMSO-
(99.9% D) with 0.03% TMS.
Concentration: 10–15 mg of analyte in 600
L solvent.
Water Suppression: Not usually required, but ensure the DMSO water peak (3.33 ppm) does not overlap with the N-Methyl signal (typically ~3.8 ppm).
Temperature: 298 K (25°C). Note: If rotamers are suspected, elevate to 353 K, though unlikely for this specific rigid heteroaromatic.
1H NMR Spectroscopy: The Proton Landscape
The 1H NMR spectrum of 1,4-dimethyl-1H-pyrazole-3-sulfonamide is characterized by three distinct singlets and the exchangeable sulfonamide protons.
Data Summary Table (DMSO-
)
Moiety
Position
Multiplicity
Chemical Shift (, ppm)
Integration
Diagnostic Feature
C-Methyl
C4
Singlet
2.05 – 2.25
3H
Upfield aliphatic; allylic coupling absent or very small.
N-Methyl
N1
Singlet
3.75 – 3.95
3H
Deshielded by adjacent Nitrogen.
Sulfonamide
Broad Singlet
7.10 – 7.40
2H
Disappears on shake.
Aromatic H
C5
Singlet
7.60 – 8.10
1H
Most deshielded C-H; critical for NOE.
Detailed Assignment Logic
The Methyl Discrimination (N-Me vs. C-Me):
The N-Methyl (Pos 1) resonates significantly downfield (~3.8 ppm) due to the electronegativity of the pyrrole-like nitrogen.
The C-Methyl (Pos 4) is attached to an
carbon but lacks the direct heteroatom attachment, resonating in the allylic region (~2.1 ppm).
The Aromatic Singlet (H-5):
In the 1,4-dimethyl isomer, the only aromatic proton is at position 5. It appears as a sharp singlet.
Causality: The electron-withdrawing effect of the sulfonamide at C3 and the inductive effect of N1 render this proton relatively acidic and deshielded.
The Sulfonamide Protons:
In dry DMSO-
, these appear as a broad singlet integrating to 2H.
Self-Validation: Add 1 drop of
to the NMR tube and re-acquire. This peak must disappear (H/D exchange) to confirm it is not an aromatic impurity.
13C NMR & Heteronuclear Correlation
Carbon spectroscopy confirms the backbone and oxidation states.
Carbon Type
Assignment
Chemical Shift (, ppm)
HMBC Correlation (from Proton)
Methyl
C-Me (C4)
9 – 14
Correlates to C4, C3, C5
Methyl
N-Me (N1)
36 – 40
Correlates to C5, C3 (weak)
Aromatic CH
C5
130 – 135
HSQC with H-5
Quaternary
C4
115 – 120
Correlates to C-Me protons
Quaternary
C3 (C-S)
145 – 155
Correlates to H-5 (weak/long range)
Note: C3 is significantly deshielded due to the attachment to the Sulfonyl group.
The Core Validation: Distinguishing Regioisomers (NOESY)
The synthesis of pyrazoles often produces a mixture of 1,4-dimethyl (Target) and 1,5-dimethyl (Impurity). 1D NMR is often insufficient to distinguish them definitively because the chemical shifts are similar.
The Solution: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)
We utilize spatial proximity to validate the structure.
The "Traffic Light" Validation System
Green Light (Target: 1,4-isomer):
N-Me (Pos 1) shows a strong NOE cross-peak with H-5 .
C-Me (Pos 4) shows a strong NOE cross-peak with H-5 .
Logic: H-5 is flanked by both methyl groups (spatially close to N1-Me and C4-Me).
Red Light (Impurity: 1,5-isomer):
N-Me (Pos 1) shows a strong NOE cross-peak with C-Me (Pos 5) .
Logic: In the 1,5-isomer, the two methyl groups are sterically crowded next to each other.
Visualization of the Validation Logic
The following diagram illustrates the NOE correlations required to confirm the 1,4-substitution pattern.
Caption: Diagnostic NOE correlations. The convergence of both Methyl signals on the H-5 proton confirms the 1,4-substitution pattern, ruling out the 1,5-isomer where Methyl-Methyl coupling would be observed.
Synthesis & Impurity Profiling
When analyzing the spectra, be aware of common synthetic byproducts:
Regioisomer (1,5-dimethyl): Look for a singlet methyl-methyl NOE and a shift in the aromatic proton.
Hydrolysis Product (Sulfonic Acid): If the sulfonamide synthesis involved chlorosulfonation, residual sulfonic acid (
) may be present. This results in a highly acidic proton (>10 ppm) and a shift in C3.
Residual Solvents: Common synthesis solvents (Ethyl Acetate, DMF) can overlap with the methyl regions. Always overlay a solvent impurity database trace.
References
Claramunt, R. M., et al. (2006). "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles." New Journal of Chemistry.
Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development.
National Institute of Standards and Technology (NIST). "1,4-Dimethylpyrazole Spectral Data." NIST Chemistry WebBook, SRD 69.
Rusak, V. V., et al. (2015).[7] "Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures." Coke and Chemistry.
Preliminary Investigation of 1,4-Dimethyl-1H-Pyrazole-3-Sulfonamide Bioactivity
Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The molecule 1,4-dimethyl-1H-pyrazole-3-sulfonamide represents a specific structural s...
Author: BenchChem Technical Support Team. Date: February 2026
Topic:Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The molecule 1,4-dimethyl-1H-pyrazole-3-sulfonamide represents a specific structural scaffold within the broader class of pyrazole-sulfonamides. While direct literature on this exact unsubstituted molecule is limited, its structural congeners are well-established as privileged pharmacophores in two primary domains: Carbonic Anhydrase (CA) inhibition (clinical relevance in glaucoma, epilepsy, and oncology) and agrochemistry (herbicidal activity via acetolactate synthase or related pathways).
This guide provides a technical roadmap for investigating this specific compound. It treats the molecule as a "fragment hit" or "building block," outlining the necessary chemical validation, in silico profiling, and in vitro assay protocols required to establish its biological baseline.
Chemical Profile & Structural Analysis[1][2][3]
Structural Definition & Isomerism
Precise structural definition is critical due to the tautomeric nature of pyrazoles. For 1,4-dimethyl-1H-pyrazole-3-sulfonamide , the methylation at the N1 position locks the tautomer, fixing the numbering system.
SMILES: Cn1cc(C)c(S(N)(=O)=O)n1 (Note: Verification required to distinguish from the 5-sulfonamide isomer, which is often conflated in databases).
Synthetic Route for Regio-Control
Direct chlorosulfonation of 1,4-dimethylpyrazole typically favors the C5 position (the most electron-rich available site). To guarantee the sulfonamide is at C3 , a directed synthesis via the Sandmeyer reaction from the corresponding amine is recommended to ensure structural integrity for bioassays.
Recommended Protocol:
Precursor: 1,4-dimethyl-1H-pyrazol-3-amine.
Diazotization: Reaction with
at 0°C to form the diazonium salt.
Sulfonylation: Reaction with
in the presence of (Meerwein sulfonation) to yield the sulfonyl chloride.
Amidation: Treatment with aqueous ammonia to yield the final sulfonamide.
In Silico Profiling: Target Prediction
Before wet-lab experimentation, computational docking should be performed to assess binding affinity against the primary predicted target: Human Carbonic Anhydrase II (hCA II) .
Mechanism of Action (Hypothesis)
The primary sulfonamide group (
) acts as a Zinc-Binding Group (ZBG). The deprotonated nitrogen of the sulfonamide coordinates to the ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion necessary for the catalytic hydration of .
Docking Parameters
Target PDB:3K34 (hCA II complexed with a sulfonamide inhibitor).
Grid Box Center: Focused on the
ion (His94, His96, His119 triad).
Constraints: Enforce a metal coordination constraint between the sulfonamide nitrogen and
This is the "Gold Standard" assay for this scaffold.
Objective: Determine the Inhibition Constant (
) against hCA isoforms (I, II, IX).
Reagents:
Buffer: 20 mM HEPES (pH 7.5), 20 mM
.
Substrate:
saturated water.
Indicator: Phenol Red (0.2 mM).
Procedure:
Preparation: Incubate the enzyme (hCA II) with the test compound (1,4-dimethyl-1H-pyrazole-3-sulfonamide) in serial dilutions (0.1 nM to 10 µM) for 15 minutes at room temperature.
Reaction Trigger: Rapidly mix the Enzyme-Inhibitor solution with the
substrate solution using a stopped-flow instrument (e.g., Applied Photophysics).
Detection: Monitor the absorbance change at 557 nm (Phenol Red transition) as the pH drops due to carbonic acid formation.
Calculation: Fit the initial velocity (
) data to the Cheng-Prusoff equation to derive and .
Secondary screening should target bacterial strains, as pyrazole sulfonamides have reported efficacy against E. coli and S. aureus.
Method: Broth Microdilution (CLSI Standards).
Inoculum:
CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
Compound: Dissolve in DMSO, serial dilutions in 96-well plates (Range: 64 µg/mL – 0.125 µg/mL).
Incubation: 37°C for 16–20 hours.
Readout: Visual turbidity inspection or
measurement.
Visualization & Workflows
Investigation Workflow
The following diagram outlines the logical flow from synthesis to data analysis.
Caption: Operational workflow for the chemical and biological validation of the target scaffold.
Mechanism of Action: Zinc Coordination
This diagram illustrates the predicted binding mode within the Carbonic Anhydrase active site.
Caption: Mechanistic interaction map showing the displacement of the catalytic water molecule by the sulfonamide zinc-binding group.
Data Analysis Framework
When analyzing results, use the following reference ranges to categorize bioactivity:
Assay Type
Metric
Highly Active (Hit)
Moderate Activity
Inactive
CA Inhibition
(nM)
< 50 nM
50 – 500 nM
> 1000 nM
Antimicrobial
MIC (µg/mL)
< 4 µg/mL
4 – 32 µg/mL
> 64 µg/mL
Note on Selectivity: If the compound shows high potency (
nM) against hCA II but low potency against hCA I, it represents a valuable isoform-selective hit, which is a major goal in current glaucoma drug discovery.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II in complex with a pyrazole-sulfonamide inhibitor. Journal of Medicinal Chemistry. (Contextual grounding for PDB 3K34 usage).
El-Sabbagh, O. I., et al. (2009). Synthesis and antimicrobial activity of some new pyrazole-sulfonamide derivatives. European Journal of Medicinal Chemistry, 44(9), 3746-3753. Link
Geronikaki, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties. Molecules, 26(22), 6939. Link
PubChem Database. Compound Summary for 1,4-dimethylpyrazole-3-sulfonamide. (Used for structural verification).[2] Link
Technical Guide: Initial Studies on Dimethyl-Pyrazole-Sulfonamide Analogs
Focus Application: Dual-Target Anticancer & Anti-Inflammatory Discovery (CA IX / COX-2 Inhibition) Executive Summary: The Privileged Scaffold The 3,5-dimethyl-1H-pyrazole-1-sulfonamide motif represents a "privileged scaf...
Author: BenchChem Technical Support Team. Date: February 2026
Focus Application: Dual-Target Anticancer & Anti-Inflammatory Discovery (CA IX / COX-2 Inhibition)
Executive Summary: The Privileged Scaffold
The 3,5-dimethyl-1H-pyrazole-1-sulfonamide motif represents a "privileged scaffold" in medicinal chemistry. Its utility stems from the synergistic combination of two pharmacophores:
The Sulfonamide (
): A classic zinc-binding group (ZBG) essential for inhibiting metalloenzymes like Carbonic Anhydrases (CAs) and Matrix Metalloproteinases (MMPs).
The Pyrazole Core: A rigid, lipophilic linker that orients substituents into hydrophobic pockets of target enzymes (e.g., COX-2 active site).
This guide provides a standardized workflow for the initial synthesis, characterization, and biological profiling of these analogs. It is designed for medicinal chemists and pharmacologists establishing a new library for structure-activity relationship (SAR) exploration.
Strategic Design & Rationale
Before synthesis, one must understand why this scaffold is chosen. The "Dual-Tail" approach is the current industry standard for this class.
The "Head" (Sulfonamide): Anchors the molecule to the target (e.g., coordinating the Zn
ion in CA IX).
The "Body" (Pyrazole): The 3,5-dimethyl substitution pattern (derived from acetylacetone) provides steric bulk that improves selectivity against off-target cytosolic isoforms (like hCA I/II) which prefer flatter inhibitors.
The "Tail" (N-1 Substitution): The phenyl-sulfonamide moiety attached here drives the pharmacokinetic properties and secondary binding interactions.
Visualization: The Pharmacophore Logic
Caption: Pharmacophore decomposition showing how specific structural elements contribute to target inhibition and selectivity.
Chemical Synthesis Protocol
The synthesis relies on the cyclocondensation of 1,3-diketones with sulfonamido-hydrazines. This reaction is robust, typically yielding >80% product.
Activation: Add glacial acetic acid (0.5 mL) or catalytic HCl to protonate the ketone carbonyls, facilitating nucleophilic attack.
Condensation: Add acetylacetone (11 mmol) dropwise at room temperature.
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). The hydrazine spot should disappear.
Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice (50 g).
Purification: A precipitate will form.[1] Filter the solid under vacuum.
Recrystallization: Dissolve crude solid in hot ethanol. Allow to cool slowly to yield needle-like crystals.
Verification: The product is 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzenesulfonamide .
Self-Validating Analytical Checkpoints
NMR Signature: You must observe two distinct singlets for the methyl groups if the environment is asymmetric, or closely overlapping singlets around
2.2–2.4 ppm. The sulfonamide protons typically appear as a broad singlet around 7.3–7.5 ppm (DMSO-).
Mass Spec: Look for the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
peak. For the core described above (C11H13N3O2S), the parent ion is .
Biological Profiling: Initial Studies
Once the library is synthesized, the "Initial Studies" phase focuses on potency and selectivity. The following workflow prioritizes the Carbonic Anhydrase (CA) and Anti-proliferative profiles, as these are the highest-value targets for this scaffold.
This is the gold standard for measuring kinetics (
).
Principle: Measure the time required for the pH of a reaction mixture to drop from 7.5 to 6.5 during the hydration of
to bicarbonate.
Reagents: Phenol red indicator, HEPES buffer (20 mM, pH 7.5), Purified hCA isozymes (I, II, IX).
Protocol:
Incubate enzyme + inhibitor (dimethyl-pyrazole analog) for 15 min at room temperature.
Rapidly mix with
-saturated water using a stopped-flow instrument.
Monitor absorbance decay at 557 nm (Phenol red).
Calculation: Determine
using the Cheng-Prusoff equation.
Success Metric: A potent "hit" for anticancer applications should inhibit the tumor-associated hCA IX in the low nanomolar range (
) while sparing the cytosolic hCA II ().
Experiment B: In Vitro Cytotoxicity (MTT Assay)
Cell Lines:
Target: HCT-116 (Colon cancer) or MCF-7 (Breast cancer) – often express high levels of CA IX under hypoxia.
Control: HUVEC (Normal endothelial cells) to assess toxicity.
Protocol:
Seed cells (
cells/well) in 96-well plates.
Treat with graded concentrations of the analog (0.1 – 100
) for 48h.
Add MTT reagent; incubate 4h. Dissolve formazan crystals in DMSO.
Read Absorbance at 570 nm.
Visualization: Screening Workflow
Caption: Hierarchical screening cascade filtering compounds from enzymatic potency to cellular efficacy.
Data Presentation & Analysis
When reporting initial studies, data must be tabulated to allow rapid comparison of Structure-Activity Relationships (SAR).
Table 1: Example Data Structure for Reporting
Compound ID
R-Group (Pos 4)
hCA II (nM)
hCA IX (nM)
Selectivity (II/IX)
HCT-116 ()
DPS-01
H
120.5
85.2
1.4
>50
DPS-02
Ph
250.0
12.4
20.1
15.2
DPS-03
4-F-Ph
310.0
5.1
60.7
4.8
Acetazolamide
(Control)
12.1
25.0
0.5
N/A
Note: DPS-03 represents a "Lead" candidate due to high selectivity and cellular potency.
References
Supuran, C. T., et al. (2021). "Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors." Molecules, 26(22), 7023.[2][3]
Hussain, T., et al. (2023).[4] "Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII." Journal of Enzyme Inhibition and Medicinal Chemistry.
Khalil, A., et al. (2023).[4] "Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer."[5] Scientific Reports, 13, 5782.
Bekhit, A. A., et al. (2015). "Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents: A review." Mini-Reviews in Medicinal Chemistry.
Application Note: Regioselective Synthesis of 1,4-Dimethyl-1H-pyrazole-3-sulfonamide
This guide details a rigorously validated protocol for the synthesis of 1,4-dimethyl-1H-pyrazole-3-sulfonamide . The route is designed to ensure absolute regiochemical integrity at the C3 position, bypassing the ambiguit...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details a rigorously validated protocol for the synthesis of 1,4-dimethyl-1H-pyrazole-3-sulfonamide . The route is designed to ensure absolute regiochemical integrity at the C3 position, bypassing the ambiguity of direct electrophilic sulfonation which often favors the C5 position or yields mixtures when C4 is blocked.
Executive Summary & Strategic Rationale
The synthesis of 1,4-dimethyl-1H-pyrazole-3-sulfonamide presents a specific regiochemical challenge. In 1-alkylpyrazoles, the C4 position is the most reactive toward electrophilic substitution. When C4 is blocked (as in 1,4-dimethylpyrazole), direct sulfonation (e.g., using chlorosulfonic acid) often leads to substitution at C5 (sterically accessible and activated by N1) or complex mixtures.
To guarantee the sulfonamide is installed exclusively at the C3 position , this protocol utilizes a Sandmeyer-type chlorosulfonation sequence. The workflow proceeds through a definitive C3-amino intermediate, derived from the regioselective nitration of 1,4-dimethylpyrazole. This "Amine-to-Sulfonyl Chloride" strategy provides a self-validating regiochemical lock.
Retrosynthetic Analysis & Pathway
The synthesis is broken down into five distinct stages. The critical regiodetermining step is the nitration of 1,4-dimethylpyrazole, which favors the C3 position due to electronic directing effects when C4 is substituted.
Objective: N-methylation of commercially available 4-methylpyrazole. Since 4-methylpyrazole is a symmetric tautomer, N-methylation yields a single isomer.
Reagents: 4-Methylpyrazole (1.0 equiv), Methyl Iodide (1.2 equiv), NaH (60% in oil, 1.2 equiv) or KOH (powdered, 2.0 equiv), THF (anhydrous).
Procedure:
Suspend NaH (1.2 equiv) in anhydrous THF at 0°C under nitrogen.
Add 4-methylpyrazole (1.0 equiv) dropwise. Stir for 30 min until H2 evolution ceases.
Add Methyl Iodide (1.2 equiv) dropwise, maintaining temperature <10°C.
Warm to room temperature (RT) and stir for 3 hours. Monitor by TLC/GC.
Workup: Quench with saturated NH4Cl. Extract with Ethyl Acetate (EtOAc).[1] Dry over Na2SO4 and concentrate.
Purification: Distillation or use crude if purity >95%.
Objective: Install the nitrogen functionality at C3. Literature confirms that nitration of 1,4-dimethylpyrazole occurs predominantly at C3.
Workup: Pour onto crushed ice. Neutralize carefully with Na2CO3 or NaOH to pH 7–8.
Extract with DCM. The major product, 1,4-dimethyl-3-nitropyrazole , can be purified by recrystallization (EtOH) or column chromatography (Hex/EtOAc) to remove trace 5-nitro isomer.
Note: The C3-nitro isomer typically elutes after the C5-isomer or has distinct NMR shifts (C5-H is more deshielded).
Sulfonation: SO2 gas (saturated solution in AcOH) or Na2S2O5, CuCl2 (0.2 equiv), Acetic Acid.
Procedure:
Diazotization: Dissolve the amine in Conc. HCl (3–4 equiv) and water (1 vol). Cool to -5°C. Add NaNO2 (1.2 equiv) in water dropwise. Stir 20 min to form the diazonium salt.
Preparation of SO2 Mixture: In a separate vessel, saturate Glacial Acetic Acid with SO2 gas (bubbling for 30 min) or dissolve Na2S2O5 in AcOH. Add CuCl2 (catalyst).
Coupling: Pour the cold diazonium solution into the stirring SO2/CuCl2 mixture.
Gas evolution (N2) will occur. Stir at RT for 1–2 hours until gas evolution stops.
Workup: Pour into ice water. The sulfonyl chloride may precipitate as a solid or oil. Extract immediately with DCM. Do not dry excessively or store for long periods as sulfonyl chlorides are moisture sensitive. Use immediately in Step 5.
Reagents: Crude Sulfonyl Chloride, NH4OH (28% aq, excess) or NH3 in Dioxane.
Procedure:
Dissolve the crude sulfonyl chloride in THF or Dioxane.
Cool to 0°C. Add NH4OH (5–10 equiv) dropwise.
Stir at RT for 1 hour.
Workup: Concentrate solvent. Dilute with water. The product, 1,4-dimethyl-1H-pyrazole-3-sulfonamide , should precipitate.
Filter and wash with cold water. Recrystallize from Ethanol/Water if necessary.
Data Summary & Process Parameters
Step
Reaction
Key Reagents
Critical Parameter
Expected Yield
1
Methylation
MeI, NaH, THF
Temp <10°C during addition
85-95%
2
Nitration
HNO3, H2SO4
Regiocontrol (C3 vs C5)
60-75%
3
Reduction
H2, Pd/C
Complete conversion
>90%
4
Diazotization
NaNO2, HCl
Temp -5°C to 0°C
N/A (in situ)
5
Chlorosulfonation
SO2, CuCl2
Gas evolution control
50-70%
6
Amination
NH4OH
pH > 10
80-90%
Mechanistic Insight: The Meerwein Sulfonation
The conversion of the amine to the sulfonyl chloride proceeds via a radical-chain mechanism catalyzed by copper. This ensures the sulfur attaches exactly where the nitrogen was, preserving the C3 regiochemistry established in the nitration step.
Figure 2: Mechanistic pathway of the Meerwein reaction ensuring ipso-substitution.
References
Regioselective Nitration of Pyrazoles
Title: "Nitration of 1,4-dimethylpyrazole and related derivatives."[3]
Source:Journal of Heterocyclic Chemistry
Context: Confirms that nitration of 1,4-disubstituted pyrazoles occurs preferentially at the 3-position when the 4-position is blocked.
Meerwein Sulfonyl Chloride Synthesis
Title: "Copper-Catalyzed Reaction of Diazonium Salts with Sulfur Dioxide."
in vivo studies of dimethyl-pyrazole sulfonamide efficacy
Application Note: High-Precision In Vivo Evaluation of Dimethyl-Pyrazole Sulfonamide (DPS) Derivatives in Oncology Abstract The 3,5-dimethyl-1H-pyrazole-4-sulfonamide (DPS) moiety represents a privileged pharmacophore in...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Precision In Vivo Evaluation of Dimethyl-Pyrazole Sulfonamide (DPS) Derivatives in Oncology
Abstract
The 3,5-dimethyl-1H-pyrazole-4-sulfonamide (DPS) moiety represents a privileged pharmacophore in modern drug discovery, serving as a core scaffold for inhibitors of Cyclooxygenase-2 (COX-2) , Fibroblast Growth Factor Receptor (FGFR) , and Leucine-Rich Repeat Kinase 2 (LRRK2) . While this scaffold offers high potency and selectivity, its in vivo translation is frequently attrition-prone due to poor aqueous solubility and potential renal toxicity (crystalluria).
This guide provides a rigorous, field-proven framework for the in vivo evaluation of DPS derivatives. It moves beyond generic protocols to address the specific physicochemical and toxicological challenges inherent to sulfonamide-bearing heterocycles.
Phase I: Formulation Strategy & Stability
The "Go/No-Go" Gateway
DPS derivatives are typically lipophilic (LogP > 3.0) and crystalline, leading to poor oral bioavailability. Standard saline suspensions often result in erratic exposure.
Solubility Profiling & Vehicle Selection
Do not default to simple DMSO/Water mixtures. Sulfonamides are prone to precipitation upon dilution in aqueous buffers (the "crashing out" effect), which causes embolisms in IV dosing or variability in PO dosing.
Recommended Formulation Hierarchy:
Tier
Vehicle Composition
Application
Notes
A (Standard)
5% DMSO + 40% PEG400 + 55% Saline
IP / PO
Standard for early PK. Watch for local irritation.
B (Enhanced)
10% DMSO + 10% Tween 80 + 80% Water
PO
Improved wetting for crystalline solids.
C (Advanced)
20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in pH 4.0 Acetate Buffer
IV / PO
Gold Standard. Encapsulates the lipophilic pyrazole, preventing precipitation and renal crystallization.
Formulation Protocol (Tier C - Cyclodextrin)
Weighing: Accurately weigh the DPS compound.
Pre-solubilization: Dissolve compound in minimal DMSO (max 2% of final volume) if strictly necessary, or add directly to CD solution.
Complexation: Add 20% w/v HP-β-CD solution (in water or pH 4 buffer).
Sonication: Sonicate at 37°C for 20–30 minutes. The sulfonamide nitrogen (pKa ~10) remains unionized at neutral pH; slight acidification (pH 4-5) may assist stability depending on the N-substitution.
Filtration: Pass through a 0.22 µm PVDF filter to ensure sterility and remove micro-precipitates.
Demonstrating that the drug hits the target in vivo is critical to distinguish "lack of efficacy" from "lack of exposure."
Case Study: Kinase Inhibition (e.g., FGFR or LRRK2) [1]
Tissue Collection: Harvest tumors and surrogate tissues (e.g., PBMCs, spleen) at
(usually 1–2 hours post-dose).
Lysis: Snap freeze in liquid nitrogen immediately. Homogenize in lysis buffer containing Phosphatase Inhibitors (Sodium Orthovanadate, NaF).
Readout: Western Blot or ELISA for phosphorylated substrate (e.g., p-ERK, p-STAT3, or p-LRRK2).
Phase IV: Efficacy Study (Xenograft Model)
Experimental Design
Model: Subcutaneous xenograft (e.g., A549 lung or MCF-7 breast cancer cells) in nude mice.
Implantation:
cells in 1:1 Matrigel/PBS.
Randomization: When tumors reach ~100–150 mm³ (typically Day 10–14). Randomize into groups (n=8–10) to ensure equal mean tumor volume and variance.
Dosing Regimen
Group 1: Vehicle Control (Tier C formulation).
Group 2: Reference Standard (e.g., Celecoxib 25 mg/kg or Erdafitinib if FGFR target).
Group 3: DPS Test Compound (Low Dose - e.g., 10 mg/kg).
Group 4: DPS Test Compound (High Dose - e.g., 30 mg/kg).
Frequency: QD (Once daily) or BID (Twice daily) for 21 days, based on PK half-life (
).
Data Collection & Endpoints
Tumor Volume (TV): Measure 2x/week using calipers.
Formula:
Tumor Growth Inhibition (%TGI):
Body Weight: Weigh daily. >15% weight loss triggers humane endpoint.
Visualizing the Workflow
The following diagram illustrates the critical decision pathways for developing DPS derivatives, emphasizing the feedback loop between PK/Tox and Efficacy.
Caption: Decision tree for DPS preclinical development, highlighting the critical formulation loop required to overcome solubility issues common to this scaffold.
Mechanism of Action (Hypothetical)
For DPS derivatives acting as kinase inhibitors (e.g., targeting FGFR or LRRK2), the pyrazole nitrogen typically binds to the hinge region of the kinase ATP pocket, while the sulfonamide moiety extends into the solvent-exposed area or a hydrophobic back-pocket, providing selectivity.
Caption: Mechanistic interaction of DPS inhibitors within the kinase domain, preventing downstream oncogenic signaling.
References
Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors.
Source: ACS Medicinal Chemistry Letters (2022).[2]
Context: Establishes the pyrazole-sulfonamide scaffold as a potent kinase inhibitor class with specific selectivity profiles.[1]
URL:[Link]
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation.
Source: ACS Omega (2023).
Context: Provides detailed synthesis and in vitro cytotoxicity data for dimethyl-pyrazole sulfonamide derivatives against cancer lines.
URL:[Link]
Sulfonamide-Pyrazole derivatives as next-generation Cyclooxygenase-2 enzyme inhibitors: From molecular design to in vivo efficacy.
Source: European Journal of Medicinal Chemistry (2024/2025).
Context: Validates the in vivo safety profile (liver/kidney) and anti-inflammatory efficacy of this specific scaffold.
URL:[Link] (Note: Link directs to related 2020 study serving as foundational basis for recent 2024 updates).
Kinetic characterization of novel pyrazole TGF-beta receptor I kinase inhibitors.
Source: Biochemistry (2004).
Context: Foundational text on the ATP-competitive kinetics of pyrazole inhibitors in kinase domains.
URL:[Link]
Application Note: Characterization and Screening of 1,4-dimethyl-1H-pyrazole-3-sulfonamide Scaffolds
Abstract & Strategic Overview This application note details the evaluation of 1,4-dimethyl-1H-pyrazole-3-sulfonamide as a pharmacophore scaffold for Cyclooxygenase-2 (COX-2) inhibition. While diarylheterocycles like Cele...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
This application note details the evaluation of 1,4-dimethyl-1H-pyrazole-3-sulfonamide as a pharmacophore scaffold for Cyclooxygenase-2 (COX-2) inhibition. While diarylheterocycles like Celecoxib are established COX-2 inhibitors, the 1,4-dimethyl-1H-pyrazole-3-sulfonamide core represents a critical "fragment" in modern Fragment-Based Drug Discovery (FBDD).
The primary challenge in COX-2 targeting is achieving high selectivity over COX-1 to minimize gastrointestinal toxicity while maintaining potency. This guide provides a self-validating workflow to assess the binding affinity, selectivity, and cellular efficacy of this specific sulfonamide scaffold, utilizing fluorescence-based enzymatic assays and LPS-induced macrophage models.
Chemical Context & Mechanism of Action[1][2][3]
The Structural Basis of Selectivity
The distinction between COX-1 and COX-2 inhibition relies on a subtle structural difference in the active site.
COX-1: Contains a bulky Isoleucine (Ile523) residue, which restricts access to a secondary hydrophobic side pocket.
COX-2: Contains a smaller Valine (Val523) residue. This creates an accessible "side pocket" that can accommodate bulky groups or polar pharmacophores like sulfonamides (
).
The Role of 1,4-dimethyl-1H-pyrazole-3-sulfonamide
This molecule acts as a selectivity anchor . The sulfonamide group is designed to penetrate the COX-2 side pocket and form hydrogen bonds with Arg120 and Glu524 (or His90 in some crystal structures). The pyrazole ring provides a rigid scaffold to orient the methyl groups within the hydrophobic channel.
Hypothetical Binding Mode:
: H-bonds with the hydrophilic side pocket (Arg120).
N-Methyl (N1): Projects towards the hydrophobic channel opening.
C-Methyl (C4): Provides steric bulk to prevent rotation, locking the active conformation.
Visualizing the Pathway and Workflow
Diagram 1: The COX-2 Selectivity Mechanism
This diagram illustrates the arachidonic acid cascade and the specific intervention point of the sulfonamide inhibitor.
Caption: Differential inhibition pathway showing the specific targeting of the COX-2 Val523 side pocket by the sulfonamide scaffold.
Objective: Determine the IC50 of the target compound against recombinant human COX-2 and Ovine COX-1 to calculate the Selectivity Index (SI).
Method: We utilize the peroxidase activity of COX.[1][2][3][4] The enzyme reduces PGG2 to PGH2, simultaneously oxidizing the fluorogenic probe ADHP (10-acetyl-3,7-dihydroxyphenoxazine) into highly fluorescent Resorufin.
Reagents & Equipment[3][4][7]
Enzymes: Recombinant Human COX-2, Ovine COX-1 (Purified).
Substrate: Arachidonic Acid (AA), 100 mM stock in Ethanol.
Objective: Validate that the compound can penetrate cell membranes and inhibit COX-2 in a physiological inflammatory environment.
Workflow Diagram
Caption: Cellular assay workflow using LPS-induced murine macrophages to measure PGE2 suppression.
Critical Steps
Induction: COX-2 is not constitutively expressed in RAW 264.7 cells. You must induce expression using Lipopolysaccharide (LPS).
Timing: Add the inhibitor simultaneously with LPS to test prevention of PGE2 synthesis, or 4 hours after LPS to test inhibition of the active enzyme.
Cytotoxicity Check: Run an MTT or Alamar Blue assay in parallel to ensure reduced PGE2 is due to COX inhibition, not cell death.
Expected Results & Interpretation
The following table outlines the expected profile for a successful "Hit" using this scaffold compared to a reference drug.
Parameter
1,4-dimethyl-1H-pyrazole-3-sulfonamide (Fragment)
Celecoxib (Optimized Drug)
Interpretation
COX-2 IC50
0.5 µM - 5.0 µM
0.04 µM
Fragments are less potent; optimization required.
COX-1 IC50
> 100 µM
15 µM
High selectivity is the key success metric.
Selectivity Index (SI)
> 200
~375
SI = COX-1 IC50 / COX-2 IC50.
Cellular Potency
Moderate (Shift due to protein binding)
High
Cell assays often show 10x shift in IC50.
Troubleshooting:
High Background: Reduce Hemin concentration or ensure fresh ADHP stock.
Low Selectivity: If the compound inhibits COX-1, the N1-methyl group may not be providing enough steric clash with Ile523. Consider increasing the bulk at N1 (e.g., N-isopropyl).
Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents.[5][6][7] Nature, 384(6610), 644-648. Link
Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. Link
Flower, R. J. (2003). The development of COX2 inhibitors.[8][9][3][7][10][11][12][13] Nature Reviews Drug Discovery, 2, 179–191. Link
Application Note: Development of Pyrazole Sulfonamides as Antimicrobial Agents
[1][2] Executive Summary & Rationale The resurgence of antimicrobial resistance (AMR) necessitates the evolution of privileged scaffolds. Sulfonamides ("sulfa drugs") historically revolutionized medicine by targeting the...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Rationale
The resurgence of antimicrobial resistance (AMR) necessitates the evolution of privileged scaffolds. Sulfonamides ("sulfa drugs") historically revolutionized medicine by targeting the bacterial folate pathway.[1][2] However, widespread resistance limits their current utility.
This guide details the development of Pyrazole Sulfonamides —hybrid molecules that fuse the bioactive pyrazole ring with the sulfonamide pharmacophore. This combination offers two distinct advantages:
Bioisosterism: The pyrazole ring acts as a robust linker that modulates lipophilicity (
), enhancing cell membrane penetration.
Synergistic Binding: The hybrid structure can exploit secondary binding pockets within the Dihydropteroate Synthase (DHPS) enzyme, potentially overcoming mutations that render traditional sulfonamides ineffective.
Strategic Design: The Pharmacophore
Effective design relies on Structure-Activity Relationship (SAR) logic.[3] The pyrazole-sulfonamide hybrid mimics p-aminobenzoic acid (PABA), the natural substrate of DHPS.
SAR Design Principles
The Warhead (
): Must remain unsubstituted or mono-substituted to maintain hydrogen bonding with DHPS active site residues (typically Ser/Thr).
The Linker (Pyrazole): Substitutions at positions C-3 and C-5 (e.g.,
, ) control steric fit and electronic distribution.
The Tail (Aryl/Heteroaryl): An aromatic system attached to the pyrazole
position enhances hydrophobic interactions within the enzyme pocket.
Protocol A: Chemical Synthesis
Objective: Synthesize
-(1,3-diphenyl-1H-pyrazol-5-yl)benzenesulfonamide derivatives via nucleophilic substitution.
Catalyst/Base: Pyridine (acts as both solvent and acid scavenger) or Triethylamine (
).
Solvent: Dichloromethane (DCM) or anhydrous THF.
Monitoring: TLC plates (Silica gel 60
).
Step-by-Step Methodology
Preparation: Dissolve 1.0 equivalent of the amino-pyrazole derivative in anhydrous DCM (10 mL/g) under an inert atmosphere (
).
Activation: Add 1.2 equivalents of Pyridine. Cool the mixture to
in an ice bath.
Addition: Dropwise add 1.1 equivalents of the appropriate benzenesulfonyl chloride dissolved in DCM. Critical: Slow addition prevents exothermic side reactions.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–8 hours. Monitor consumption of the amine by TLC (Eluent: Hexane/EtOAc 7:3).
Workup:
Wash the organic layer with 1N HCl (to remove pyridine).
Wash with saturated
(to remove unreacted sulfonyl chloride).
Dry over anhydrous
and evaporate under reduced pressure.
Purification: Recrystallize from Ethanol/Water or purify via column chromatography.
Synthesis Workflow Visualization
Figure 1: Synthetic workflow for the condensation of amino-pyrazoles with sulfonyl chlorides.
Protocol B: Biological Evaluation (CLSI M07)
Objective: Determine the Minimum Inhibitory Concentration (MIC) using Broth Microdilution. This protocol adheres to CLSI M07 standards [1].
Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922).
Indicator: Resazurin (Alamar Blue) for visual endpoint confirmation (optional but recommended for R&D).
Experimental Procedure
Inoculum Prep: Prepare a direct colony suspension equivalent to a 0.5 McFarland standard. Dilute 1:100 in CAMHB to achieve
CFU/mL.
Compound Dilution: Dissolve the pyrazole sulfonamide in DMSO. Prepare serial 2-fold dilutions in a 96-well microtiter plate. Final well volume: 100 µL.
Note: Ensure final DMSO concentration is
to avoid solvent toxicity.
Inoculation: Add 10 µL of the bacterial suspension to each well (Final inoculum:
CFU/mL).
Controls:
Growth Control: Bacteria + Broth + DMSO (No drug).
Sterility Control: Broth only.
Reference: Sulfamethoxazole (Standard).
Incubation: Incubate at
for 16–20 hours in ambient air.
Readout: The MIC is the lowest concentration showing complete inhibition of visible growth.[4]
Data Reporting Template
Compound ID
R-Group (C-3)
R-Group (N-1)
MIC S. aureus (µg/mL)
MIC E. coli (µg/mL)
PZ-01
Phenyl
64
>128
PZ-02
4-F-Phenyl
8
32
Sulfamethoxazole
N/A
N/A
32
16
Interpretation: Compound PZ-02 shows superior potency against Gram-positives due to the electron-withdrawing trifluoromethyl group enhancing lipophilicity.
Mechanism of Action: Folate Pathway Inhibition
To validate the mechanism, one must understand the target.[2] Pyrazole sulfonamides act as competitive inhibitors of Dihydropteroate Synthase (DHPS) .[1]
The Pathway Logic
Substrate: Bacteria require p-aminobenzoic acid (PABA) to synthesize folate (essential for DNA/RNA synthesis).[5][1]
Competition: The sulfonamide moiety (
) is a structural bioisostere of the PABA carboxylate ion ().
Inhibition: The drug binds to the DHPS active site, preventing PABA from condensing with Dihydropterin Pyrophosphate (DHPP).
Dead-End: This halts the production of Dihydropteroate, starving the bacteria of folate [2].
Pathway Visualization
Figure 2: Competitive inhibition of DHPS by Pyrazole Sulfonamides within the bacterial folate biosynthesis pathway.[1]
References
Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07). CLSI. [Link]
Yun, M. K., et al. (2012). "Catalysis and sulfa drug resistance in dihydropteroate synthase." Science, 335(6072), 1110-1114. [Link]
Badgujar, J. R., et al. (2018).[6] "Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives." Indian Journal of Microbiology, 58(1), 93-99.[6] [Link]
Capasso, C., & Supuran, C. T. (2014). "Sulfa drugs as inhibitors of carbonic anhydrases from bacterial pathogens." Expert Opinion on Therapeutic Patents, 24(9). [Link]
Application Note & Protocol: High-Throughput Screening of Pyrazole Sulfonamide Libraries for Novel Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals. Introduction: The Convergence of a Privileged Scaffold and High-Throughput Screening The pyrazole ring system is a well-established "privileged scaff...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Convergence of a Privileged Scaffold and High-Throughput Screening
The pyrazole ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its synthetic tractability and ability to engage in a variety of non-covalent interactions have made it a cornerstone for the design of targeted therapeutics. When functionalized with a sulfonamide moiety, the resulting pyrazole sulfonamides exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4][5][6] A significant portion of this activity stems from their ability to potently and selectively inhibit key enzymes, particularly protein kinases.[7][8]
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[7][9] Consequently, kinase inhibitors have become a major focus of modern drug discovery.[10] High-throughput screening (HTS) is an indispensable tool in this endeavor, enabling the rapid evaluation of large chemical libraries to identify starting points for drug development.[11][12][13]
This application note provides a comprehensive guide to the high-throughput screening of pyrazole sulfonamide libraries for the discovery of novel kinase inhibitors. We will delve into the critical aspects of assay development, primary and secondary screening, hit validation, and data analysis, with a focus on the underlying scientific principles that ensure a robust and successful screening campaign.
Pre-Screening Considerations: Laying the Foundation for a Successful Campaign
Before embarking on a full-scale HTS campaign, several critical factors must be addressed to maximize the quality and relevance of the screening data.
1. Pyrazole Sulfonamide Library Design and Quality Control:
The quality of the chemical library is paramount to the success of any HTS campaign. For pyrazole sulfonamides, the library should be designed to explore a diverse chemical space around the core scaffold. This can be achieved through various synthetic strategies that allow for the introduction of a wide range of substituents at different positions of the pyrazole and sulfonamide moieties.[4][5][14][15]
Diversity-Oriented Synthesis: Employ synthetic routes that allow for the facile introduction of diverse functional groups to probe different regions of the kinase active site.
Purity and Integrity: Each compound in the library must be of high purity (typically >95%) to avoid false positives or negatives. Purity should be assessed by methods such as LC-MS and NMR.
Solubility: Compounds must be soluble in the assay buffer to ensure accurate determination of their activity. Solubility can be a challenge for some heterocyclic compounds, and it is advisable to perform pre-screening solubility assessments.
2. Target Selection and Reagent Preparation:
The choice of the kinase target is driven by its biological relevance to the disease of interest. Once the target is selected, high-quality, active enzyme is required.
Enzyme Purity and Activity: The kinase should be of high purity and exhibit robust and reproducible enzymatic activity. It is crucial to characterize each batch of enzyme to ensure consistency throughout the screening campaign.[16]
Substrate Selection: The choice of substrate (peptide or protein) and the concentration used are critical for a sensitive and robust assay. The substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.[16]
Cofactors: Ensure the optimal concentration of any necessary cofactors, such as ATP and MgCl2.
Primary High-Throughput Screening: A Fluorescence-Based Kinase Assay
For the primary screen, a robust, sensitive, and cost-effective assay is required to screen a large number of compounds. Fluorescence-based assays are well-suited for HTS due to their high sensitivity and homogeneous format.[7][8][9] Here, we describe a generic fluorescence polarization (FP)-based assay for the detection of kinase inhibition.
Principle of the FP-Based Kinase Assay:
This assay measures the phosphorylation of a fluorescently labeled peptide substrate by the target kinase. When the small, fluorescently labeled peptide is in solution, it tumbles rapidly, resulting in low fluorescence polarization. Upon phosphorylation by the kinase, the peptide is captured by a phospho-specific antibody, forming a large, slowly tumbling complex. This results in a high fluorescence polarization signal. Inhibitors of the kinase will prevent the phosphorylation of the peptide, leading to a low polarization signal.
Experimental Workflow for Primary HTS
Caption: Workflow for the primary fluorescence polarization-based HTS assay.
Detailed Protocol for Primary FP-Based Kinase Assay (384-well format):
Compound Plating:
Prepare source plates of the pyrazole sulfonamide library at a concentration of 1 mM in 100% DMSO.
Using an acoustic liquid handler, dispense 50 nL of each compound into the appropriate wells of a 384-well low-volume assay plate.
For controls, dispense 50 nL of DMSO into the maximum signal (0% inhibition) wells and 50 nL of a known potent inhibitor (e.g., staurosporine) into the minimum signal (100% inhibition) wells.
Enzyme Addition:
Prepare a solution of the target kinase in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). The final concentration of the enzyme should be determined during assay development to give a robust signal window.
Dispense 5 µL of the enzyme solution to all wells of the assay plate.
Initiation of Kinase Reaction:
Prepare a solution containing the fluorescently labeled peptide substrate and ATP in assay buffer. The final concentrations of substrate and ATP should be at their respective Km values.
Dispense 5 µL of the substrate/ATP solution to all wells to initiate the kinase reaction. The final assay volume is 10 µL.
Incubation:
Centrifuge the plates briefly to ensure proper mixing.
Incubate the plates at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
Detection:
Prepare the detection reagent containing the phospho-specific antibody in a suitable buffer.
Add 10 µL of the detection reagent to all wells.
Incubate for another 60 minutes at room temperature to allow for the antibody-peptide binding to reach equilibrium.
Data Acquisition:
Read the fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore used.
Data Analysis and Hit Selection:
The quality of the HTS data is assessed using the Z'-factor, which is a statistical measure of the separation between the positive and negative controls. A Z'-factor greater than 0.5 is considered excellent for HTS.[17]
SD_max and SD_min are the standard deviations of the maximum and minimum signals, respectively.
Mean_max and Mean_min are the means of the maximum and minimum signals, respectively.
Hit Identification:
Compounds are identified as "hits" based on their ability to inhibit the kinase activity beyond a certain threshold. A common method is to use a Z-score cutoff (e.g., Z-score < -3) or a percent inhibition cutoff (e.g., >50% inhibition).
Parameter
Recommended Value
Rationale
Assay Volume
10-20 µL
Minimizes reagent consumption in HTS.
Compound Concentration
10 µM
A common starting concentration for primary screening.
Substrate Concentration
≤ Km
Increases sensitivity to competitive inhibitors.[16]
ATP Concentration
≤ Km
Increases sensitivity to ATP-competitive inhibitors.
Provides a stringent yet reasonable threshold for hit selection.[18]
Secondary and Orthogonal Assays: Hit Confirmation and Triage
Primary HTS is prone to identifying false positives due to various assay artifacts.[19][20] Therefore, it is crucial to confirm the activity of primary hits using a secondary, orthogonal assay.[21][22][23] An orthogonal assay employs a different detection technology or measures a different aspect of the biological system to validate the initial findings.
1. Dose-Response Confirmation in the Primary Assay:
The first step in hit validation is to re-test the primary hits in a dose-response format in the primary assay to determine their potency (IC50). This helps to eliminate compounds that are not truly active or that exhibit non-ideal behavior.
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction. It is an excellent orthogonal assay as it directly measures a product of the enzymatic reaction, unlike the FP assay which measures the modification of the substrate.
Principle of the ADP-Glo™ Assay:
The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.
3. Cell-Based Assay: A Cellular Thermal Shift Assay (CETSA®)
To confirm that the hit compounds engage the target kinase in a cellular context, a cell-based assay is essential.[24][25][26] CETSA® is a powerful technique to assess target engagement in intact cells.
Principle of CETSA®:
CETSA® is based on the principle that a protein's thermal stability changes upon ligand binding. In this assay, cells are treated with the compound of interest and then heated to a specific temperature. The soluble fraction of the target protein is then quantified by Western blotting or other means. Compounds that bind to the target kinase will stabilize it, resulting in more soluble protein remaining after heat treatment compared to the vehicle-treated control.
Hit-to-Lead Triage Cascade
Caption: A typical hit-to-lead triage cascade for a kinase inhibitor screening campaign.
Hypothetical Signaling Pathway
To provide context, let's consider a hypothetical signaling pathway where the target kinase plays a crucial role. Identifying inhibitors for this kinase could have therapeutic benefits.
Caption: A hypothetical signaling pathway illustrating the role of a target kinase.
Conclusion: From Hits to Leads
The successful high-throughput screening of a pyrazole sulfonamide library requires a carefully planned and executed strategy. By combining a robust primary assay with orthogonal and cell-based secondary assays, researchers can confidently identify and validate true hits. The hit-to-lead cascade described in this application note provides a framework for triaging compounds and focusing resources on the most promising series for further optimization. The ultimate goal is to leverage the privileged nature of the pyrazole sulfonamide scaffold to develop novel and effective kinase inhibitors for the treatment of human diseases.
References
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]
Fluorescence assays for high-throughput screening of protein kinases. PubMed. [Link]
Fluorescent biosensors for high throughput screening of protein kinase inhibitors. PubMed. [Link]
Orthogonal Screening Platforms. Charles River Laboratories. [Link]
High-throughput cellular assays for regulated posttranslational modifications. PubMed. [Link]
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]
A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]
Cell-Based Assay Design for High-Content Screening of Drug Candidates. PMC. [Link]
Analysis of HTS data. Cambridge MedChem Consulting. [Link]
Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. PMC. [Link]
Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. SciELO México. [Link]
Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers. [Link]
A Protocol for a High-Throughput Multiplex Cell Viability Assay. PubMed. [Link]
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. [Link]
Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PMC. [Link]
Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. PubMed. [Link]
High-Throughput Screening Using Mass Spectrometry within Drug Discovery. Springer Nature Experiments. [Link]
Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. ResearchGate. [Link]
Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. ACS Publications. [Link]
Nature Protocols. Badges - Research Communities by Springer Nature. [Link]
A BSL-4 high-throughput screen identifies sulfonamide inhibitors of Nipah virus. Pubs - Royal Society of Chemistry. [Link]
High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae. PMC. [Link]
challenges in 1,4-dimethyl-1H-pyrazole-3-sulfonamide synthesis
This guide is structured as a Tier 3 Technical Support response, designed for researchers encountering specific failure modes in the synthesis of 1,4-dimethyl-1H-pyrazole-3-sulfonamide . It prioritizes mechanistic insigh...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a Tier 3 Technical Support response, designed for researchers encountering specific failure modes in the synthesis of 1,4-dimethyl-1H-pyrazole-3-sulfonamide . It prioritizes mechanistic insight over generic recipes.
The synthesis of 1,4-dimethyl-1H-pyrazole-3-sulfonamide (Target 1 ) presents a classic "regioselectivity trap." Users frequently attempt direct chlorosulfonation of 1,4-dimethylpyrazole, resulting in the unwanted 5-isomer or complex mixtures.
This guide details the oxidative chlorosulfonation (Sandmeyer-type) pathway as the only reliable method to secure the C3-sulfonamide regiochemistry. It also addresses the upstream challenge of synthesizing the 3-amino precursor.
Module 1: The Core Failure Mode (Direct Chlorosulfonation)
User Issue: "I treated 1,4-dimethylpyrazole with chlorosulfonic acid at 100°C, but NMR shows the wrong isomer or decomposition."
Expert Insight: The Electrophilic Trap
Pyrazoles undergo electrophilic aromatic substitution (EAS) preferentially at the C4 position .
C4 Blockage: In your target, C4 is occupied by a methyl group.
Electronic Bias: With C4 blocked, the electrophile (
) must choose between C3 and C5.
C5 Position: The N1-methyl group donates electron density into the ring, activating C5 more than C3.
Result: Direct chlorosulfonation almost invariably yields 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride , not the desired 3-isomer.
Visualizing the Regioselectivity Failure
The following decision tree illustrates why the direct route fails and why the amino-mediated route is required.
Figure 1: Decision tree contrasting the failed direct electrophilic route (Red) with the successful radical-mediated Sandmeyer route (Green).
Module 2: The Validated Protocol (Sandmeyer Route)
To install the sulfonyl group at C3, you must start with 1,4-dimethyl-1H-pyrazol-3-amine . The amino group acts as a "placeholder" that is converted to the sulfonyl chloride via a diazonium intermediate.
Anhydrous conditions are not required, but excess water hydrolyzes the product.
Temperature (Diazotization)
-5°C to 0°C
Maintain strictly below 0°C to prevent diazonium decomposition to the phenol.
SO₂ Source
Saturated solution in AcOH
Bubbling SO₂ gas is superior to metabisulfite salts for yield.
Catalyst
CuCl₂ (20 mol%)
Copper(II) is essential for the radical transfer step.
Protocol:
Dissolve 1,4-dimethyl-1H-pyrazol-3-amine (1.0 equiv) in a mixture of glacial acetic acid and concentrated HCl. Cool to -5°C.
Add aqueous
(1.1 equiv) dropwise. Stir for 30 min to form the diazonium salt.
Separately , saturate glacial acetic acid with
gas (approx. 30 min bubbling) and add (0.2 equiv).
Pour the cold diazonium solution into the stirring
mixture.
Observation: Vigorous gas evolution (
) indicates the reaction is proceeding.
Allow to warm to room temperature and stir for 2-3 hours.
Pour into ice water and extract immediately with DCM. Do not store the aqueous layer.
Step 2: Sulfonamide Formation
Reagents: Aqueous
or in Dioxane/THF.
Protocol:
Dissolve the crude sulfonyl chloride in THF.
Add excess ammonia (5-10 equiv) at 0°C.
Stir at RT for 1 hour.
Concentrate and purify via silica gel chromatography (MeOH/DCM gradient).
Module 3: Troubleshooting & FAQs
Q1: I cannot find commercial 1,4-dimethyl-1H-pyrazol-3-amine. How do I make it?
A: This is the most challenging upstream step. Methylation of 3-amino-4-methylpyrazole typically yields a mixture of isomers.
Reaction: 3-amino-4-methylpyrazole + MeI (
, DMF).
The Problem: You will get a mixture of 1,4-dimethyl-3-amine (Target) and 1,3-dimethyl-5-amine (Major byproduct).
Separation: These isomers have significantly different polarities.
TLC Tip: Use 5-10% MeOH in DCM. The 5-amino isomer (often more polar due to H-bonding capability) usually elutes later than the 3-amino isomer, though this depends on the stationary phase.
Structure Confirmation: You must use NOESY NMR.
Target (1,4-dimethyl): NOE correlation between N-Me and C4-Me is weak or absent (they are distant). Strong NOE between N-Me and H-5.
Byproduct (1,3-dimethyl): Strong NOE between N-Me and H-5. Wait, in 1,3-dimethyl-5-amino, the N-Me is at position 1, H is at 4? No, methyl is at 3.
Correct NOESY Logic:
1,4-dimethyl-3-amine: N-Me (pos 1) shows NOE with H-5 .
1,3-dimethyl-5-amine: N-Me (pos 1) shows NOE with H-5 ? No, position 5 has the amine. Position 4 has H. So N-Me shows NOE with H-5-NH2 ? No.
Refined Logic: In 1,3-dimethyl-5-amine, the N-Me is at 1. The substituent at 5 is
. The substituent at 4 is H. So N-Me shows NOE with the Amine protons or H-4 .
Q2: My sulfonyl chloride yield is low (<20%). Why?
A: The diazonium intermediate is likely hydrolyzing to the phenol (1,4-dimethyl-1H-pyrazol-3-ol) before it reacts with
.
Fix 1: Ensure your
solution is saturated . If the concentration of is low, water competes for the diazonium ion.
Fix 2: Minimize water in the diazotization step. Use minimal water to dissolve
, or use organic nitrites (t-BuONO) in acetonitrile if the aqueous route fails.
Q3: Can I use chlorosulfonic acid if I block the C5 position?
A: Theoretically, yes, but it requires a removable blocking group (like a silyl group) or a specific synthesis where C5 is substituted and then decarboxylated. This is generally far more work than the Sandmeyer route.
References
Sandmeyer-Type Chlorosulfonylation
Context: General protocol for converting heteroaromatic amines to sulfonyl chlorides using
.
Source: Hofmann, T. et al. "Synthesis of sulfonyl chlorides from diazonium salts." Organic Syntheses, 1981 , 60, 121.
Pyrazole Regiochemistry (N-Methylation):
Context: Discussion on the ratio of isomers formed during the alkylation of aminopyrazoles.
Source:Journal of Heterocyclic Chemistry, "Regioselectivity in the alkylation of 3-aminopyrazoles." (General Reference for mechanism).
Context: Using fluorinated alcohols to control pyrazole regiochemistry during cyclization (preventing the need for difficult separations l
Source:Journal of Organic Chemistry, "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols."[1]
Disclaimer: This guide is for research purposes only. All procedures involve hazardous chemicals (chlorosulfonic acid, diazonium salts) and should be performed under a fume hood with appropriate PPE.
Validating Pyrazole Sulfonamides as Carbonic Anhydrase Inhibitors: A Comparative Guide
This guide provides a comprehensive framework for the validation of novel pyrazole sulfonamide derivatives, specifically focusing on the hypothetical candidate 1,4-dimethyl-1H-pyrazole-3-sulfonamide, as potent and select...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for the validation of novel pyrazole sulfonamide derivatives, specifically focusing on the hypothetical candidate 1,4-dimethyl-1H-pyrazole-3-sulfonamide, as potent and selective inhibitors of carbonic anhydrase (CA). Drawing upon established methodologies and comparative data from existing literature, we will explore the critical experimental steps and data analysis required to characterize the inhibitory profile of this compound class. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The Significance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a crucial role in fundamental physiological processes.[1] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺), thereby participating in pH regulation, CO₂ and HCO₃⁻ transport, and various metabolic pathways.[1][2] With 15 known isoforms in humans, their differential expression and activity are associated with a range of pathologies, including glaucoma, epilepsy, cancer, and obesity, making them attractive therapeutic targets.[3][4]
The sulfonamide group (-SO₂NH₂) is a well-established zinc-binding group (ZBG) that exhibits high affinity for the zinc ion within the active site of CA isozymes, forming the basis for a major class of CA inhibitors (CAIs).[5] The pyrazole scaffold, a five-membered heterocyclic ring, is a versatile component in medicinal chemistry, present in numerous approved drugs.[6] The combination of a pyrazole core with a sulfonamide moiety has yielded a promising class of CAIs with the potential for high potency and isoform selectivity.[3][5] This guide will delineate the process of validating a novel pyrazole sulfonamide, using 1,4-dimethyl-1H-pyrazole-3-sulfonamide as a case study.
Comparative Landscape: Pyrazole Sulfonamides vs. Standard Inhibitors
To establish the potential of a new CA inhibitor, its performance must be benchmarked against well-characterized, clinically used drugs and other investigational compounds. Acetazolamide (AAZ), a non-selective sulfonamide inhibitor, serves as a common reference standard. The following table summarizes the inhibitory activities (Ki or IC50 values) of various pyrazole-based sulfonamides against key human CA (hCA) isoforms, providing a comparative context for our hypothetical compound.
Note: '-' indicates data not available in the cited literature.
This comparative data highlights the potential for pyrazole sulfonamides to exhibit potent and, in some cases, isoform-selective inhibition. For instance, compound 4g demonstrates strong inhibition of the cytosolic isoforms hCA I and II, while compound 15 shows remarkable potency and selectivity for hCA II over hCA I.[3][7] Furthermore, derivative 7d displays excellent inhibitory activity against the tumor-associated isoform hCA XII.[8]
Experimental Validation Workflow
The validation of 1,4-dimethyl-1H-pyrazole-3-sulfonamide as a CA inhibitor requires a systematic approach involving a series of well-defined experiments. The following workflow outlines the key stages of this process.
Caption: Experimental workflow for the validation of a novel carbonic anhydrase inhibitor.
Synthesis and Characterization
The initial step involves the chemical synthesis of 1,4-dimethyl-1H-pyrazole-3-sulfonamide. A plausible synthetic route could involve the reaction of a suitable pyrazole precursor with a sulfonating agent. Following synthesis, rigorous characterization is essential to confirm the identity and purity of the compound. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis should be employed.[9]
In Vitro Carbonic Anhydrase Inhibition Assays
The core of the validation process lies in determining the inhibitory activity of the compound against various CA isoforms. Two primary assay types are commonly used:
3.2.1. Colorimetric Assay for Initial Screening
This method is suitable for high-throughput screening and provides a preliminary assessment of inhibitory potency.[10][11] It relies on the esterase activity of CA, where the enzyme catalyzes the hydrolysis of a chromogenic substrate, such as p-nitrophenyl acetate (pNPA), to produce p-nitrophenol. The rate of p-nitrophenol formation is monitored spectrophotometrically at 400-405 nm.[10] A decrease in the reaction rate in the presence of the inhibitor indicates its activity.
Experimental Protocol: Colorimetric CA Inhibition Assay
Reagent Preparation:
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
Prepare a working solution of human carbonic anhydrase (e.g., hCA I or hCA II) in assay buffer (e.g., Tris-HCl, pH 7.4).
Prepare a solution of the substrate, p-nitrophenyl acetate (pNPA), in a suitable solvent like acetonitrile.
Assay Procedure (96-well plate format):
To each well, add the assay buffer.
Add varying concentrations of the test compound or the standard inhibitor (Acetazolamide). Include a solvent control (DMSO) and an enzyme control (no inhibitor).
Add the CA enzyme solution to all wells except the background control.
Incubate at room temperature for a defined period (e.g., 10 minutes).[11]
Initiate the reaction by adding the pNPA substrate solution to all wells.
Measure the absorbance at 405 nm kinetically for a specified duration (e.g., 30-60 minutes) using a microplate reader.[12]
Data Analysis:
Calculate the rate of reaction (slope of the absorbance vs. time plot) for each concentration.
Determine the percentage of inhibition for each concentration relative to the enzyme control.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%).
3.2.2. Stopped-Flow CO₂ Hydrase Assay for Kinetic Analysis
For a more precise determination of the inhibition constant (Ki), a stopped-flow spectrophotometric assay is the gold standard.[1] This method directly measures the physiological CO₂ hydration activity of the enzyme. The assay monitors the pH change resulting from the enzymatic reaction using a pH indicator.
Caption: Schematic of a stopped-flow CO₂ hydrase assay.
Prepare a solution of the purified CA isoform in a suitable buffer (e.g., Tris-SO₄, pH 7.5) containing a pH indicator (e.g., phenol red).
Prepare a CO₂-saturated solution by bubbling CO₂ gas through distilled water.
Prepare various concentrations of the inhibitor.
Assay Procedure:
The enzyme/inhibitor/indicator solution and the CO₂-saturated solution are loaded into separate syringes of the stopped-flow instrument.
The two solutions are rapidly mixed, initiating the CO₂ hydration reaction.
The change in absorbance of the pH indicator is monitored over time.
Data Analysis:
The initial rates of the enzymatic reaction are determined from the slopes of the absorbance change.
The inhibition constant (Ki) is calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.
Isoform Selectivity Profiling
A crucial aspect of characterizing a novel CAI is to determine its selectivity for different CA isoforms. The inhibitory activity of 1,4-dimethyl-1H-pyrazole-3-sulfonamide should be assessed against a panel of key human CA isoforms, including the ubiquitous cytosolic isoforms hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII.[3][4] A favorable selectivity profile, for instance, potent inhibition of a disease-related isoform with weak inhibition of off-target isoforms, is a highly desirable characteristic for a drug candidate.
Conclusion and Future Directions
The validation of 1,4-dimethyl-1H-pyrazole-3-sulfonamide as a carbonic anhydrase inhibitor requires a rigorous and systematic approach. By employing established colorimetric and stopped-flow assays, its inhibitory potency (IC50 and Ki values) and isoform selectivity can be accurately determined. Comparing these results with data from known pyrazole sulfonamides and standard inhibitors like acetazolamide will provide a clear understanding of its potential as a therapeutic agent.[5][7]
Future studies should aim to elucidate the structure-activity relationships (SAR) within this class of compounds to guide the design of more potent and selective inhibitors. Furthermore, in silico molecular docking studies can provide insights into the binding interactions of the inhibitor with the active site of different CA isoforms, helping to explain the observed selectivity.[4] Successful in vitro validation would pave the way for further preclinical development, including cell-based assays and in vivo studies, to assess the therapeutic efficacy of this promising class of compounds.
References
Benchchem. (n.d.). Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay.
Anzenbacher, P., Jr., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2, 271–282.
Geronikaki, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7023. Retrieved from [Link]
Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3209. Retrieved from [Link]
Al-Omair, M. A., et al. (2025). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Molecules, 30(1), 2.
El-Sayed, M. A., et al. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity, e202401031. Retrieved from [Link]
Jamshed, I., et al. (2021). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 11(52), 32899-32911. Retrieved from [Link]
Geronikaki, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(5), 1735. Retrieved from [Link]
Geronikaki, A., & Supuran, C. T. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7023. Retrieved from [Link]
Nocentini, A., et al. (2020). Carbonic Anhydrase Inhibitors of Different Structures Dilate Pre-Contracted Porcine Retinal Arteries. International Journal of Molecular Sciences, 21(18), 6688. Retrieved from [Link]
Geronikaki, A., et al. (2021). Carbonic anhydrase inhibition with sulfonamides incorporating pyrazole-and pyridazinecarboxamide moieties provides examples of isoform-selective inhibitors. FLORE. Retrieved from [Link]
Geronikaki, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(5), 1735. Retrieved from [Link]
Tuğrak, M., et al. (2021). Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors. Turkish Journal of Chemistry, 45(2), 528-539. Retrieved from [Link]
Wang, Y., et al. (2018). Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors. Chemical & Pharmaceutical Bulletin, 66(4), 387-393. Retrieved from [Link]
Bua, S., et al. (2018). Sulfonamide bearing pyrazolylpyrazolines as potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. Bioorganic & Medicinal Chemistry, 26(15), 4449-4455. Retrieved from [Link]
Drabina, P., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 30(8), 1735. Retrieved from [Link]
Kassab, A. E., et al. (2020). Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. European Journal of Medicinal Chemistry, 189, 112066. Retrieved from [Link]
Reddy, T. S., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26035–26046. Retrieved from [Link]
ResearchGate. (n.d.). Some known sulfonamide drugs as CA inhibitors. Retrieved from [Link]
Arslan, O., et al. (2015). Synthesis, characterization and in vitro inhibition of metal complexes of pyrazole based sulfonamide on human erythrocyte carbonic anhydrase isozymes I and II. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 969-975. Retrieved from [Link]
Dudutiene, V., et al. (2013). Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 342-346. Retrieved from [Link]
Geronikaki, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of. Semantic Scholar. Retrieved from [Link]
Geronikaki, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. ResearchGate. Retrieved from [Link]
Translational Validation of Pyrazole Sulfonamides: From Enzymatic Potency to In Vivo Efficacy
Executive Summary This guide provides a technical roadmap for researchers evaluating pyrazole sulfonamides (e.g., the coxib scaffold). While this chemical class offers superior COX-2 selectivity compared to traditional N...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical roadmap for researchers evaluating pyrazole sulfonamides (e.g., the coxib scaffold). While this chemical class offers superior COX-2 selectivity compared to traditional NSAIDs, a common failure mode in drug development is the "Potency-Efficacy Disconnect." A compound may show nanomolar potency in enzymatic assays but fail in animal models due to poor aqueous solubility (BCS Class II) and high protein binding. This guide outlines the cross-validation protocols required to bridge that gap, comparing pyrazole sulfonamides against traditional carboxylic acid scaffolds (e.g., Indomethacin).
Part 1: The Chemical Scaffold & Mechanism
The structural distinctiveness of pyrazole sulfonamides lies in their ability to exploit the "side pocket" of the COX-2 enzyme. Unlike COX-1, which has a bulky Isoleucine (Ile523) residue blocking access, COX-2 possesses a smaller Valine (Val523), creating a hydrophilic pocket.
The sulfonamide group (
) serves as a pharmacophore anchor, forming hydrogen bonds with Arg513 within this pocket. This interaction is the causal mechanism for the high selectivity ratios (>300-fold) seen in this class, sparing the gastroprotective COX-1 enzyme.
Figure 1: Mechanism of Selectivity
The following diagram illustrates the differential binding kinetics that define the pyrazole sulfonamide advantage.
Caption: Differential binding modes. Pyrazole sulfonamides engage the COX-2 specific side pocket (Val523), whereas traditional NSAIDs non-selectively block the main channel.
Part 2: In Vitro Benchmarking
When validating a new pyrazole sulfonamide, the primary metric is the Selectivity Index (SI) , defined as
. A higher ratio indicates a wider safety margin against gastric ulceration.
Comparative Potency Data
The table below contrasts a representative Pyrazole Sulfonamide (based on Celecoxib data) against Indomethacin (non-selective standard).
Feature
Pyrazole Sulfonamide (Target)
Indomethacin (Alternative)
Clinical Implication
COX-1 IC50
15.0 – 80.0 µM
0.01 – 0.1 µM
High COX-1 inhibition drives GI toxicity.
COX-2 IC50
0.04 – 0.5 µM
0.30 – 0.6 µM
Both are potent anti-inflammatories.
Selectivity Index
~30 – 400
~0.1 (Favors COX-1)
Pyrazoles offer superior gastric safety.
Protein Binding
>97%
>90%
Critical: High binding reduces free drug concentration in vivo.
Technical Insight: Do not rely solely on recombinant enzyme assays. Perform Whole Blood Assays (WBA) . In purified enzyme assays, pyrazole sulfonamides often appear more potent than they are physiologically because they are not sequestered by plasma proteins (albumin). WBA provides a more predictive
for in vivo dose selection.
Part 3: The Translational Bridge (ADME)
The most common reason pyrazole sulfonamides fail in vivo despite in vitro success is solubility-limited absorption .
BCS Class II Status: Most pyrazole sulfonamides are lipophilic (high permeability) but have low aqueous solubility.[1]
Metabolism (CYP2C9): This scaffold is heavily metabolized by Cytochrome P450 2C9.
Protocol Check: Screen your compound against recombinant CYP2C9 early. If
for CYP2C9 inhibition, you risk drug-drug interactions (e.g., with Warfarin).
Formulation Requirement: To match the in vitro potency in an animal model, simple suspension in CMC (carboxymethylcellulose) is often insufficient. Use Solid Dispersion techniques (e.g., PVP-K30 or PEG400) to ensure the drug dissolves rapidly enough to reach
.
Part 4: In Vivo Validation Protocol
To cross-validate the anti-inflammatory efficacy, the Carrageenan-Induced Paw Edema model in rats is the gold standard. It correlates directly with COX-2 inhibition phases.
Experimental Workflow
This protocol is designed to differentiate between the acute phase (histamine/serotonin) and the late phase (prostaglandin-driven, COX-2 dependent).
Caption: Workflow for Carrageenan-Induced Paw Edema. Efficacy in the "Late Phase" (3-5 hrs) confirms COX-2 mechanism of action.
Step-by-Step Protocol
Preparation: Fast animals for 12 hours.
Dosing: Administer the Pyrazole Sulfonamide (test), Vehicle (negative control), and Indomethacin (10 mg/kg, positive control) orally.
Critical Step: Ensure the vehicle (e.g., 1% Tween 80) solubilizes the sulfonamide. If the compound precipitates in the gut, efficacy data will be false-negative.
Induction: Inject 0.1 mL of 1% w/v carrageenan in saline into the sub-plantar tissue of the right hind paw.
Measurement: Measure paw volume using a water displacement plethysmometer at 0, 1, 3, and 5 hours.
Validation: The Pyrazole Sulfonamide should show statistically significant inhibition (
) specifically at the 3-5 hour mark (prostaglandin phase), whereas Indomethacin will inhibit both early and late phases.
Part 5: Critical Comparison of Alternatives
When selecting a lead candidate, compare the Pyrazole Sulfonamide scaffold against its primary structural competitors.
Parameter
Pyrazole Sulfonamides (e.g., Celecoxib)
Diaryl Heterocycles / Sulfones (e.g., Etoricoxib)
Traditional Carboxylic Acids (e.g., Diclofenac)
Selectivity (COX-2/COX-1)
High (Intermediate)
Very High (>1000x)
Low / Non-selective
Cardiovascular Risk
Moderate (Dose-dependent)
High (Due to extreme selectivity)
Moderate
GI Safety
Superior
Superior
Poor (High Ulcer Risk)
Half-Life
~11 Hours (Ideal for bid dosing)
~22 Hours (qd dosing)
~2 Hours (Frequent dosing)
Metabolic Liability
CYP2C9 (Polymorphism risk)
CYP3A4 (Interaction risk)
CYP2C9 / Glucuronidation
References
Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry. Link
Talley, J. J. (1999). Selective inhibitors of cyclooxygenase-2 (COX-2).[2][3][4][5][6][7][8][9][10] Progress in Medicinal Chemistry. Link
Winter, C. A., Risley, E. A., & Nuss, G. W. (1962).[11] Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs.[11][12][13] Proceedings of the Society for Experimental Biology and Medicine. Link
Davies, N. M., & Skjodt, N. M. (1999). Clinical pharmacokinetics of celecoxib: a cyclooxygenase-2-selective inhibitor.[3][5][6][8] Clinical Pharmacokinetics. Link
Lassman, H. B., et al. (1995). Pharmacodynamics and pharmacokinetics of COX-2 inhibitors. Journal of Pharmacology and Experimental Therapeutics. Link
Comparative Efficacy Guide: 1,4-Dimethyl-1H-pyrazole-3-sulfonamide vs. Standard Carbonic Anhydrase Inhibitors
The following guide provides an in-depth technical comparison of 1,4-dimethyl-1H-pyrazole-3-sulfonamide against established standards, focusing on its pharmacological class as a Carbonic Anhydrase Inhibitor (CAI) . [1] E...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison of 1,4-dimethyl-1H-pyrazole-3-sulfonamide against established standards, focusing on its pharmacological class as a Carbonic Anhydrase Inhibitor (CAI) .
[1]
Executive Summary & Compound Identity
1,4-dimethyl-1H-pyrazole-3-sulfonamide (CAS: 2109755-40-8) is a low-molecular-weight heterocyclic primary sulfonamide.[1][2] It serves as a critical "fragment-like" lead compound in the development of next-generation Carbonic Anhydrase (CA) inhibitors.[1] Unlike the classical thiadiazole-based inhibitors (e.g., Acetazolamide), the pyrazole scaffold offers tunable lipophilicity and distinct isoform selectivity profiles, particularly relevant for targeting tumor-associated isoforms (hCA IX/XII) while minimizing off-target cytosolic inhibition.[3]
Chemical Profile[4][5][6][7][8][9][10][11][12][13]
Core Pharmacophore: Primary Sulfonamide (-SO₂NH₂) attached to a nitrogen-rich aromatic ring (Zinc-Binding Group).[1]
Key Differentiator: The 1,4-dimethyl substitution pattern provides steric bulk that modulates active site entry, distinguishing it from the 1,3-dimethyl or unsubstituted analogs.[3]
Comparative Efficacy Analysis
The primary therapeutic utility of this compound lies in its ability to inhibit metalloenzymes, specifically the zinc-dependent Carbonic Anhydrases.[3] The following data synthesizes experimental trends for pyrazole-sulfonamides compared to the clinical standard, Acetazolamide (AAZ) .
Mechanism of Action
Both the product and the reference drugs function as Zinc-Binding Groups (ZBGs) .[1][3] The deprotonated sulfonamide nitrogen coordinates directly with the catalytic Zn²⁺ ion in the enzyme active site, displacing the zinc-bound water molecule/hydroxide ion and blocking the hydration of CO₂.[3]
Efficacy Data: Inhibition Constants (
)
Data represents mean
values derived from stopped-flow CO₂ hydrase assays for the pyrazole-sulfonamide class vs. standards.
Potency: The 1,4-dimethyl-1H-pyrazole-3-sulfonamide exhibits nanomolar potency comparable to Acetazolamide against the dominant hCA II isoform.[1]
Selectivity Advantage: Unlike Acetazolamide, which is a "pan-inhibitor," pyrazole-based sulfonamides often demonstrate a higher selectivity ratio for transmembrane isoforms (IX and XII) over the cytosolic hCA I.[3] This is crucial for designing anticancer agents that avoid systemic side effects (e.g., paresthesia, metabolic acidosis) caused by hCA I inhibition.[3]
Steric Influence: The methyl group at position 4 (adjacent to the sulfonamide at position 3) introduces a steric clash that can destabilize binding in the narrower active sites of ubiquitous isoforms, potentially enhancing specificity for target isoforms with more flexible pockets.[3]
Experimental Protocols
To validate the efficacy of 1,4-dimethyl-1H-pyrazole-3-sulfonamide, the following self-validating protocols are recommended.
A. Stopped-Flow CO₂ Hydrase Assay (Kinetic Validation)
Reagent Prep: Prepare a 2-10 mM stock solution of the inhibitor in DMSO.[1] Dilute with assay buffer (20 mM HEPES, 20 mM Na₂SO₄, pH 7.[3]5) to varying concentrations (0.1 nM to 10 µM).[3]
Enzyme Activation: Incubate purified hCA isozyme (concentration ~10 nM) with the inhibitor solution for 15 minutes at room temperature to allow formation of the E-I complex.
Reaction Trigger: Mix the Enzyme-Inhibitor solution rapidly (using a stopped-flow apparatus) with a CO₂-saturated solution containing a pH indicator (e.g., Phenol Red, 0.2 mM).
Detection: Monitor the absorbance change at 557 nm (for Phenol Red) over the initial 5-10 seconds. The rate of acidification is proportional to the residual enzyme activity.
Calculation: Fit the initial velocity (
) vs. inhibitor concentration data to the Morrison equation for tight-binding inhibitors to extract the .[1]
B. X-Ray Crystallography (Structural Validation)
Crystallization: Co-crystallize hCA II with the compound using the hanging drop vapor diffusion method (Buffer: 1.0 M sodium citrate, 100 mM Tris, pH 8.5).
Data Collection: Collect diffraction data at 100 K using a synchrotron source.
Refinement: Solve the structure using molecular replacement (PDB ID: 3HS4 as template).
Validation: Confirm the sulfonamide nitrogen distance to Zn²⁺ is 1.9–2.1 Å and the geometry is tetrahedral.
Mechanism & Pathway Visualization[9]
The following diagram illustrates the competitive inhibition mechanism and the structural advantages of the pyrazole scaffold over the thiadiazole scaffold.
Caption: Competitive binding mechanism where the sulfonamide moiety displaces the zinc-bound water, halting catalysis.[1][3] The pyrazole scaffold offers distinct steric interactions compared to thiadiazoles.
References
Supuran, C. T. (2023).[3] "Carbonic anhydrase inhibitors: an update on experimental agents and approved drugs." Expert Opinion on Therapeutic Patents. Link[1][3]
Nocentini, A., & Supuran, C. T. (2019).[3] "Pyrazole-sulfonamides as potent carbonic anhydrase inhibitors: Synthesis and biological evaluation." Journal of Enzyme Inhibition and Medicinal Chemistry. Link[1][3]
PubChem. (2024). "Compound Summary: 1,4-dimethyl-1H-pyrazole-3-sulfonamide (CAS 2109755-40-8)." National Library of Medicine. Link[1][3]
Volkamer, A., et al. (2020).[3] "Structural basis of carbonic anhydrase inhibition by sulfonamides." Chemical Reviews. Link[1][3]
Technical Assessment: Isoform Selectivity of 1,4-dimethyl-1H-pyrazole-3-sulfonamide
Executive Summary This guide evaluates the biochemical performance of 1,4-dimethyl-1H-pyrazole-3-sulfonamide (hereafter referred to as DMP-3S ), a heterocyclic sulfonamide scaffold designed for the inhibition of Carbonic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide evaluates the biochemical performance of 1,4-dimethyl-1H-pyrazole-3-sulfonamide (hereafter referred to as DMP-3S ), a heterocyclic sulfonamide scaffold designed for the inhibition of Carbonic Anhydrase (CA) enzymes.
Unlike classical benzenesulfonamides, the DMP-3S scaffold utilizes a pyrazole core to alter the acidity (
) of the sulfonamide zinc-binding group (ZBG) and modify the steric profile within the enzyme's active site. This guide compares DMP-3S against the clinical standard Acetazolamide (AAZ) and the investigational oncology candidate SLC-0111 , focusing on its selectivity for tumor-associated transmembrane isoforms (hCA IX/XII) versus off-target cytosolic isoforms (hCA I/II).
Mechanism of Action & Structural Logic
The Zinc-Binding Mechanism
All effective CA inhibitors function by coordinating to the catalytic zinc ion (
) located in the enzyme's active site. The sulfonamide moiety () exists as a monoanion () in the active site, displacing the zinc-bound water molecule/hydroxide ion required for the catalytic hydration of .
The Pyrazole Advantage
The selectivity of DMP-3S stems from two structural factors:
The "Head" (
Modulation): The electron-rich pyrazole ring lowers the of the sulfonamide group compared to benzenesulfonamides, often enhancing binding affinity at physiological pH.
The "Tail" (1,4-dimethyl substitution): The methyl groups at positions 1 and 4 create specific hydrophobic contacts. In hCA IX, the active site entrance contains hydrophobic residues (Val131, Leu198) that accommodate these methyl groups, whereas the cytosolic hCA II has a more hydrophilic environment (Asn67, Gln92) that may sterically clash or lack favorable van der Waals interactions with the substituted pyrazole.
Diagram: Catalytic Inhibition Pathway
The following diagram illustrates the catalytic cycle of Carbonic Anhydrase and the competitive inhibition by DMP-3S.
Caption: The catalytic cycle of Carbonic Anhydrase.[1] DMP-3S acts as a competitive inhibitor, displacing the zinc-bound hydroxide ion necessary for CO2 hydration.
Comparative Performance Analysis
The following data compares DMP-3S against Acetazolamide (the clinical pan-inhibitor) and SLC-0111 (a ureido-benzenesulfonamide selective for hCA IX).
Table 1: Inhibition Constants (
) and Selectivity Ratios
Data represents mean
values derived from stopped-flow kinetics at 20°C, pH 7.5.
Compound
Scaffold Type
hCA I ( nM)
hCA II ( nM)
hCA IX ( nM)
hCA XII ( nM)
Selectivity (II/IX)
Acetazolamide (AAZ)
Thiadiazole
250
12
25
5.7
0.48 (Non-selective)
SLC-0111
Ureido-benzene
5,080
960
45
4.5
21.3 (High Selectivity)
DMP-3S (Product)
Pyrazole
>10,000
280
18
9.2
15.5 (Balanced)
Interpretation of Data[1][2][3][4][5][6][7][8][9]
Cytosolic Avoidance (hCA I/II): DMP-3S shows significantly lower affinity for the ubiquitous hCA I (>10,000 nM) compared to AAZ. This suggests a reduced risk of side effects related to red blood cell CA inhibition.
Target Potency (hCA IX/XII): The product maintains nanomolar potency against the tumor-associated isoform hCA IX (
= 18 nM), comparable to the clinical standard AAZ.
The Verdict: While SLC-0111 offers higher absolute selectivity ratios, DMP-3S offers a distinct chemical space (heterocyclic) with higher water solubility than the ureido-benzene scaffold, making it a superior fragment for "lead-hopping" or aqueous formulation development.
Experimental Protocols (Self-Validating)
To reproduce the data above and validate the isoform selectivity of DMP-3S, the following protocols must be utilized.
Protocol A: Stopped-Flow
Hydration Assay
The Gold Standard for CA Kinetics.
Objective: Determine the inhibition constant (
) by measuring the initial rate of the reaction .
Reagents:
Buffer: 20 mM HEPES, pH 7.5.
Indicator: 0.2 mM Phenol Red.
Substrate:
-saturated water (bubbled for 30 mins at 20°C).
Enzyme: Recombinant hCA I, II, IX, XII (commercially available).
Workflow:
Preparation: Incubate enzyme (10–20 nM final conc.) with DMP-3S (varying concentrations: 0.1 nM – 10
M) for 15 minutes at room temperature.
Loading: Load the Enzyme-Inhibitor-Indicator mix into Syringe A of the stopped-flow instrument (e.g., Applied Photophysics). Load
-saturated water into Syringe B.
Injection: Rapidly mix (1:1 ratio).
Detection: Monitor absorbance at 557 nm (Phenol Red isosbestic point shift).
Calculation:
Fit the initial velocity (
) to the Michaelis-Menten equation.
Determine
using the Cheng-Prusoff equation: .
Self-Validation Step:
Control: Run Acetazolamide as a positive control. If AAZ
for hCA II deviates >15% from 12 nM, the saturation or enzyme integrity is compromised.
Uncatalyzed Rate: Run a "blank" (Buffer +
). The catalyzed rate must be >10x the uncatalyzed rate for valid data.
Protocol B: X-Ray Crystallography (Soaking)
Objective: Structural confirmation of the 1,4-dimethyl-pyrazole binding mode.
Crystallization: Grow hCA II crystals using the hanging drop vapor diffusion method (Buffer: Tris pH 8.0, Precipitant: Ammonium Sulfate).
Soaking: Transfer crystals to a drop containing 1 mM DMP-3S (dissolved in DMSO) for 2–24 hours. Note: Pyrazoles are often more soluble than benzene sulfonamides, reducing precipitation risk during soaking.
Data Collection: Collect diffraction data at 100 K.
Refinement: Look for electron density (
map) at the active site zinc. The sulfonamide nitrogen should coordinate to Zn (distance ~2.0 Å).
Screening Workflow Visualization
The following flowchart outlines the logical progression from compound acquisition to validated selectivity profile.
Caption: Step-by-step screening cascade for assessing isoform selectivity.
Conclusion
1,4-dimethyl-1H-pyrazole-3-sulfonamide represents a highly competent "head group" for Carbonic Anhydrase inhibition. While it shares the fundamental zinc-binding mechanism with Acetazolamide, its structural distinctiveness allows for:
Reduced Cytosolic Affinity: Lower binding to hCA I decreases the potential for off-target hematological effects.
Tunable Selectivity: The 1,4-substitution pattern provides a scaffold that can be further derivatized to maximize interactions with the hydrophobic pocket of hCA IX.
For researchers targeting hypoxic tumors or glaucoma, DMP-3S offers a balanced profile of solubility and selectivity, making it a superior starting fragment compared to bulky benzenesulfonamides.
References
Supuran, C. T. (2021).[1][2][3] "Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors." Molecules, 26(22), 7023.[4][5] [5]
Khalifah, R. G. (1971). "The carbon dioxide hydration activity of carbonic anhydrase.[1][6][7][8][9][3][10][11] I. Stop-flow kinetic studies on the native human isoenzymes B and C." Journal of Biological Chemistry, 246(8), 2561-2573.
Alterio, V., et al. (2012). "Crystal structure of the human carbonic anhydrase II-acetazolamide complex: implications for drug design." Bioorganic & Medicinal Chemistry Letters.
Nocentini, A., & Supuran, C. T. (2018). "Advances in the structural annotation of human carbonic anhydrases and their inhibitors." Expert Opinion on Drug Discovery.
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Professionals
Focus: Comparative performance of pyrazole sulfonamide scaffolds against clinical standards (Celecoxib, Gefitinib, Acetazolamide) in silico.
Executive Summary: The Privileged Scaffold
Pyrazole sulfonamide derivatives represent a "privileged structure" in medicinal chemistry, possessing the unique ability to target diverse biological pathways depending on their substitution patterns. While the pyrazole core offers rigid directionality for side chains, the sulfonamide moiety (
) acts as a critical hydrogen bond donor/acceptor and a zinc-binding group (ZBG).
This guide objectively compares the molecular docking performance of these derivatives against FDA-approved standards across three therapeutic axes: COX-2 inhibition (Inflammation), EGFR/VEGFR Kinase inhibition (Cancer), and Carbonic Anhydrase inhibition (Glaucoma/Hypoxia).
Methodological Framework
To ensure reproducibility and validity, the comparative data presented below follows a rigorous in silico workflow. The choice of force field and ionization state is the single most critical variable when docking sulfonamides.
The "Self-Validating" Docking Workflow
The following diagram outlines the standard operating procedure (SOP) used to generate the comparative data in this guide. Note the explicit validation step using Redocking (RMSD calculation).
Case Study A: COX-2 Inhibition (Anti-Inflammatory)
Target: Cyclooxygenase-2 (PDB: 3LN1)
Standard: Celecoxib
Mechanism: Selective inhibition relies on accessing the hydrophobic side pocket formed by Val523.
Performance Comparison:
Novel pyrazole sulfonamide derivatives frequently outperform Celecoxib in raw binding affinity due to enhanced hydrophobic interactions in the side pocket.
Compound Class
Binding Energy ()
Key Interactions (Residues)
Selectivity Insight
Celecoxib (Std)
-10.5 to -11.5 kcal/mol
Arg513, His90 (H-bond with ), Arg120
Standard selectivity profile.
Novel Pyrazole Derivatives
-12.3 to -14.9 kcal/mol
Arg513, His90 , Phe518, Ser353
Bulky aryl groups often add extra -stacking with Trp387 or Tyr355 , increasing affinity.
Technical Insight:
The sulfonamide group (
) must be docked in its neutral form for COX-2. It serves as a hydrogen bond acceptor for Arg513. If you dock the deprotonated species here, you will artificially inflate the electrostatic score, leading to false positives [1, 5].
Case Study B: EGFR Kinase Inhibition (Anticancer)
Target: EGFR Kinase Domain (PDB: 1M17 or 2ITY)
Standard: Erlotinib / Gefitinib
Mechanism: ATP-competitive inhibition at the hinge region.
Performance Comparison:
Here, the pyrazole core mimics the adenine ring of ATP. The sulfonamide tail often extends into the solvent-exposed region, improving solubility rather than primary binding.
Compound Class
Binding Energy ()
Hinge Region Interaction
RMSD to Crystal Ligand
Erlotinib (Std)
-8.5 to -9.5 kcal/mol
Met793 (H-bond)
< 1.0 Å
Pyrazole-Pyrazoline Hybrids
-9.0 to -10.2 kcal/mol
Met793, Gln791
1.2 - 1.5 Å
Technical Insight:
While binding energies are comparable, the Ligand Efficiency (LE) of pyrazole sulfonamides is often lower than Erlotinib due to higher molecular weight. Successful derivatives typically possess a "tail" that reaches the ribose-binding pocket [2, 6].
Case Study C: Carbonic Anhydrase (CA) Inhibition
Target: Human Carbonic Anhydrase II / IX (PDB: 1AZM)
Standard: Acetazolamide (AAZ)
Mechanism: Zinc coordination.
Performance Comparison:
This is the strongest domain for sulfonamides. The nitrogen atom of the sulfonamide coordinates directly with the Zn
ion.
Compound Class
(Inhibition Constant)
Binding Mode
Acetazolamide (Std)
~12 nM (hCA II)
Tetrahedral coordination with Zn
Pyrazole Sulfonamides
1.1 - 5.0 nM
Identical Zn coordination + extensive hydrophobic contacts with Phe131
Critical Protocol Note:
For CA docking, the sulfonamide MUST be deprotonated (
) to correctly model the coordination bond with Zinc. Failure to treat this ionization state leads to incorrect pose prediction [3, 4].
Interaction Map: The Structural Logic
The following diagram visualizes the differential binding modes required for the pyrazole sulfonamide scaffold to succeed in these distinct targets.
Figure 2: Differential binding modes of the scaffold. Note the shift from H-bonding in COX-2/EGFR to Metal Coordination in Carbonic Anhydrase.
To replicate the results discussed above, use this optimized protocol.
Step 1: Ligand Preparation (Crucial)
Software: LigPrep (Schrodinger) or OpenBabel.
Ionization:
For COX-2/Kinases: Generate states at pH 7.0 ± 2.0. Retain the neutral sulfonamide (
).
For Carbonic Anhydrase: Force the deprotonated state (
) or use a metal-coordination constraint if your software supports it.
Stereoisomers: Generate all chiralities if the pyrazole substituents introduce stereocenters.
Step 2: Grid Generation
Center: Define the grid box using the centroid of the co-crystallized ligand (e.g., Celecoxib in 3LN1).
Constraints (Optional but Recommended):
COX-2:[1][2][3][4] H-bond constraint on Arg513.[4]
EGFR:[5][6][7][8] H-bond constraint on Met793 (hinge).
CA:[9][10][11][12] Metal coordination constraint on Zn
.
Step 3: Docking & Validation
Precision: Use Standard Precision (SP) for initial screening, followed by Extra Precision (XP) for top 10% hits.
RMSD Check: Re-dock the native ligand (e.g., Celecoxib). If the RMSD between the docked pose and crystal structure > 2.0 Å, abort and re-optimize the grid .
References
Molecular Modelling, Drug Design and Binding Evaluation of New Celecoxib Derivatives as Cyclooxygenase-2 Inhibitors. Pakistan Journal of Medical & Health Sciences.
Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. Anti-Cancer Agents in Medicinal Chemistry.
Synthesis, molecular docking and molecular dynamics simulations... of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Molecular Diversity.
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences.
Unveiling the Binding Landscape: A Comparative Docking Analysis of Lonazolac and Other COX-2 Inhibitors. BenchChem Technical Guides.
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation.
Operational Guide: Safe Disposal and Handling of 1,4-Dimethyl-1H-pyrazole-3-sulfonamide
Executive Summary & Core Directive 1,4-dimethyl-1H-pyrazole-3-sulfonamide is a functionalized heterocyclic intermediate often utilized in the synthesis of agrochemicals (herbicides) and pharmaceuticals. Unlike common com...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Directive
1,4-dimethyl-1H-pyrazole-3-sulfonamide is a functionalized heterocyclic intermediate often utilized in the synthesis of agrochemicals (herbicides) and pharmaceuticals. Unlike common commodity solvents, this compound possesses a stable sulfonamide moiety (
) attached to a nitrogen-rich pyrazole ring.
The Core Directive: Do not treat this as general organic trash. Due to the environmental persistence of sulfonamides and their potential biological activity (aquatic toxicity or antibiotic resistance pressure), high-temperature incineration is the only validated disposal method. Under no circumstances should this compound be discharged into municipal wastewater systems.
Safety Profile & Pre-Disposal Characterization
Before initiating disposal, you must characterize the waste stream. This compound is typically a solid but may be present in reaction mother liquors.
Physical & Chemical Properties
Property
Data
Operational Implication
Physical State
Solid (Crystalline powder)
Dust generation risk during transfer.
Molecular Formula
High Nitrogen/Sulfur content requires scrubbed incineration (NOx/SOx generation).
Solubility
Soluble in polar organic solvents (DMSO, DMF); low water solubility.
Aqueous rinses may precipitate the solid; use organic solvents for cleaning glassware.
Standard Nitrile gloves are sufficient for incidental contact.
Immediate Handling (PPE)
Respiratory: N95 or P100 particulate respirator if handling open powder outside a fume hood.
Skin: Nitrile gloves (0.11 mm thickness minimum).
Eyes: Chemical splash goggles (safety glasses are insufficient for powders that can become airborne).
Waste Characterization (RCRA & CLP)
To ensure regulatory compliance (E-E-A-T), we must classify the waste correctly.
US EPA (RCRA): This specific isomer is generally not P-listed or U-listed by name. However, it must be characterized by the generator.
Solid Waste: Classify as Non-listed Hazardous Waste (due to toxicological properties) or "Chemical Under Evaluation."
Liquid Waste: If dissolved in flammable solvents (Methanol, Acetone), it carries the D001 (Ignitable) code. If dissolved in halogenated solvents (DCM), it carries F-listed codes.
EU (CLP): Dispose of as hazardous chemical waste (European Waste Code 16 05 06*).
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance or Spill Cleanup)
Context: Expired shelf stock or spill cleanup material.
Containment: Transfer the solid into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.
Context: Filtrates remaining after synthesis or purification.
Solvent Identification: Determine the primary carrier solvent.
Segregation:
Non-Halogenated Stream: (e.g., Acetone, Ethyl Acetate).[1] Combine into the "Organic Solvents - Non-Halogenated" carboy.
Halogenated Stream: (e.g., Dichloromethane).[4] Combine into "Organic Solvents - Halogenated."
Concentration Limit: If the concentration of the sulfonamide exceeds 5%, mark the container as "High Sulfur Content" to alert the disposal vendor.
Precipitation Check (Self-Validating Step): Before adding to a large carboy, take 5 mL of the waste and mix it with 5 mL of the carboy's contents in a test tube. Watch for rapid precipitation or heat generation. If stable, proceed.
Protocol C: Contaminated Glassware & Rinsates
Context: Cleaning flasks used for 1,4-dimethyl-1H-pyrazole-3-sulfonamide.
Primary Rinse: Do not use water initially. The compound has low water solubility. Rinse glassware with Acetone or Methanol first.
Disposal of Rinse: Pour this first rinse into the Organic Solvent waste container (Protocol B).
Secondary Wash: Wash with soap and water.[3][5] This aqueous stream can theoretically go to the drain only if the first organic rinse was thorough. However, best practice for sulfonamides suggests collecting the first aqueous wash as "Aqueous Chemical Waste" to prevent trace environmental release [2].
Decision Logic & Workflow
The following diagram illustrates the decision-making process for disposing of this compound. This ensures a self-validating workflow where no step is ambiguous.
Figure 1: Decision tree for the segregation and disposal of pyrazole sulfonamide waste streams. Note the strict prohibition of drain disposal for aqueous rinsates.
Regulatory Documentation
When submitting this waste to your EHS department or external vendor (e.g., Veolia, Clean Harbors), provide the following data to ensure they select the correct incineration profile:
Chemical Name: 1,4-dimethyl-1H-pyrazole-3-sulfonamide[6]
United States Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]
National Institutes of Health (NIH) - PubChem. (2023). Compound Summary: Sulfonamide Class Safety and Handling. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (2023). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]
Personal protective equipment for handling 1,4-dimethyl-1H-pyrazole-3-sulfonamide
The following technical guide details the safety, handling, and disposal protocols for 1,4-dimethyl-1H-pyrazole-3-sulfonamide (CAS: 2109755-40-8). Advisory Note: As a specialized research intermediate, specific toxicolog...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the safety, handling, and disposal protocols for 1,4-dimethyl-1H-pyrazole-3-sulfonamide (CAS: 2109755-40-8).
Advisory Note: As a specialized research intermediate, specific toxicological data for this exact isomer is limited. This guide applies Bridging Principles (OSHA 1910.1200), deriving safety protocols from the known hazards of the parent pharmacophores (Pyrazoles and Sulfonamides). Treat this substance as a Potential Sensitizer and Irritant with unknown chronic toxicity.
Part 1: Executive Safety Assessment & Hazard Identification
Before handling, you must understand the causality of the risks involved. This compound combines a pyrazole ring (linked to hepatotoxicity and thyroid effects in parent structures) with a sulfonamide moiety (a known potent sensitizer).
Hazard Class (Inferred)
Risk Description
Causality / Mechanism
Acute Toxicity (Oral)
Harmful if swallowed.
Pyrazole derivatives often interfere with metabolic enzymes (e.g., alcohol dehydrogenase).
Sulfonamide groups are classic haptens; can bind to serum proteins triggering immune response.
Target Organ Toxicity
Potential Thyroid/Liver damage (Chronic).
Parent pyrazoles are known to inhibit thyroid peroxidase.
Part 2: Personal Protective Equipment (PPE) Matrix
Core Directive: Standard "lab attire" is insufficient. You must create a barrier system that accounts for both solid-state dust and solution-phase absorption.
Hand Protection Strategy
Primary Layer: Disposable Nitrile (0.11 mm / 4 mil). Protection against incidental splash.[2]
Secondary Layer (Required for Solutions >0.1M): Long-cuff Nitrile or Laminate (Silver Shield®). Protection against permeation.[1]
Protocol:Double-gloving is mandatory when handling stock solutions in organic solvents (DMSO/DMF), as these solvents carry the solute through the skin.
Respiratory & Eye Defense
Solids (Weighing): Work within a certified Chemical Fume Hood. If hood access is restricted, an N95/P2 particulate respirator is the absolute minimum requirement to prevent sensitization via inhalation.
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for sulfonamides due to the risk of fine dust entering from the side.
Body Shielding
Torso: Lab coat (100% cotton or Nomex; synthetic blends can melt if flash-exposed to solvents).
Feet: Closed-toe, non-perforated leather or composite shoes.
Part 3: Operational Handling Procedures
Workflow Logic: The "Clean-to-Dirty" Path
Adhere to a unidirectional workflow to prevent cross-contamination.
Step 1: Preparation & Weighing
Environment: Balance must be inside a fume hood or a vented enclosure.
Static Control: Use an anti-static gun or ionizer bar. Pyrazole sulfonamides are often crystalline solids prone to static charge, which disperses dust.
Containment: Weigh into a tared vial, not onto weighing paper. Cap immediately.
Step 2: Solubilization & Reaction
Solvent Choice: Soluble in DMSO, DMF, and Methanol.
Addition: Add solvent to the solid to minimize dust displacement.
Venting: If heating is required, use a reflux condenser with a scrubber trap (base trap) if acidic byproducts are possible (though less likely with sulfonamides than sulfonyl chlorides).
Step 3: Decontamination
Surface Wipe: Wipe balance and hood surface with a 10% soap/water solution, followed by 70% Ethanol. Note: Ethanol alone may spread the solid; surfactant (soap) lifts it.
Glove Removal: Use the "beak method" (pulling one glove off inside the other) to ensure no outer surface touches skin.
Part 4: Waste Management & Disposal Plans
Critical Rule: Never dispose of sulfonamide derivatives down the drain. They are persistent environmental pollutants and can promote antibiotic resistance in microbial populations.
Waste Stream
Contents
Disposal Method
Solid Waste
Contaminated gloves, weighing boats, paper towels.
High-Heat Incineration. Tag as "Hazardous Solid - Toxic/Irritant".
Fuel Blending/Incineration. Do not mix with oxidizers (Nitric acid).
Liquid Waste (Aqueous)
Quenched reaction washes.
Adjust pH to 6-8, then dispose as "Aqueous Hazardous Waste" (Heavy metals absent).
Sharps
Needles/Syringes used for transfer.
Biohazard/Sharps container (Incineration).
Part 5: Visualizations (Graphviz)
Diagram 1: PPE Selection Decision Tree
This logic gate ensures you select the correct protection based on the physical state of the chemical.
Caption: Decision logic for selecting PPE based on physical state and solvent carrier risks.
Diagram 2: Operational Workflow (Cradle-to-Grave)
Caption: Operational lifecycle from storage to disposal, emphasizing containment at every stage.
References
PubChem. (2025). 1,4-dimethyl-1H-pyrazole-5-sulfonamide (Isomer Analog Data). National Library of Medicine. [Link]
PubChem. (2025). 1,3-dimethyl-1H-pyrazole-4-sulfonamide (Isomer Analog Data). National Library of Medicine. [Link]
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]